Cyjohnphos
描述
属性
IUPAC Name |
ditert-butyl-(2-phenylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMDTWQWLGCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370169 | |
| Record name | 2-(Di-tert-butylphosphino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224311-51-7 | |
| Record name | 2-(Di-tert-butylphosphino)biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224311-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Di-tert-butylphosphino)biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224311517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Di-tert-butylphosphino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y743P380H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyjohnphos: A Technical Guide for Researchers in Drug Development
CAS Number: 247940-06-3
Synonyms: 2-(Dicyclohexylphosphino)biphenyl, (2-Biphenyl)dicyclohexylphosphine, Cyclohexyl JohnPhos
This technical guide provides an in-depth overview of Cyjohnphos, a monodentate biarylphosphine ligand pivotal in modern synthetic organic chemistry. Developed by the Buchwald group, this compound has emerged as a powerful tool for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental linkages in a vast array of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the properties, applications, and experimental protocols related to this compound.
Chemical and Physical Properties
This compound is an air-stable, white crystalline solid.[1] Its bulky dicyclohexylphosphino group and biphenyl backbone confer high electron-donating ability and steric hindrance, which are crucial for its catalytic activity.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 247940-06-3 | |
| Molecular Formula | C₂₄H₃₁P | |
| Molecular Weight | 350.49 g/mol | |
| Melting Point | 102-106 °C | [3] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in toluene | [3] |
| Storage | Store at 4°C, protect from light, under nitrogen |
Toxicological and Safety Information
Applications in Pharmaceutical Synthesis
The primary utility of this compound in drug development lies in its role as a highly effective ligand in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules that form the core structures of many active pharmaceutical ingredients (APIs).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds, a ubiquitous linkage in pharmaceuticals.[2] this compound has demonstrated exceptional performance as a ligand in these reactions, facilitating the coupling of a wide range of amines and aryl halides (or triflates) under relatively mild conditions. The bulky and electron-rich nature of this compound promotes the crucial oxidative addition and reductive elimination steps in the catalytic cycle, leading to high yields and broad substrate scope.[2] This reaction is widely used in the synthesis of intermediates for various drug classes, including antivirals and oncology agents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another indispensable tool in pharmaceutical synthesis for the creation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4] this compound has been successfully employed as a ligand in these reactions, enabling the coupling of aryl boronic acids with aryl halides.[3] This reaction's tolerance of a wide variety of functional groups makes it highly valuable in the late-stage functionalization of complex molecules during drug discovery and development.[1]
Experimental Protocols
While specific, detailed protocols for the use of this compound in the synthesis of a named pharmaceutical intermediate are not widely published in open literature, the following sections provide representative experimental procedures for Buchwald-Hartwig amination and Suzuki-Miyaura coupling based on established methodologies for similar bulky phosphine ligands. These should be considered as starting points and may require optimization for specific substrates.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides using a palladium catalyst and a bulky biarylphosphine ligand like XPhos, which is structurally similar to this compound.[5]
Reaction: Coupling of an aryl chloride with an amine.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
This compound (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, this compound, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl chloride and anhydrous toluene via syringe.
-
If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium catalyst and a phosphine ligand.[6]
Reaction: Coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
This compound (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, boronic acid, Pd(OAc)₂, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Signaling Pathways and Experimental Workflows
As this compound is a synthetic ligand rather than a bioactive molecule, it does not directly interact with biological signaling pathways. Its importance to drug discovery is in enabling the synthesis of molecules that do. The catalytic cycles in which this compound participates are well-understood and can be visualized as logical workflows.
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
(2-Biphenyl)dicyclohexylphosphine: A Technical Guide to its Discovery, Development, and Application in Modern Catalysis
(2-Biphenyl)dicyclohexylphosphine , commercially known as CyJohnPhos or XPhos , stands as a cornerstone in the edifice of modern cross-coupling catalysis. Developed by the research group of Stephen L. Buchwald, this air-stable, bulky, and electron-rich monodentate biarylphosphine ligand has revolutionized the efficiency and scope of palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] Its unique structural features have enabled transformations that were previously challenging or impossible, solidifying its importance in academic research, drug discovery, and the synthesis of advanced materials.[2]
This technical guide provides an in-depth exploration of the discovery, synthesis, and application of (2-Biphenyl)dicyclohexylphosphine, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The development of (2-Biphenyl)dicyclohexylphosphine emerged from the broader effort to design more effective phosphine ligands for palladium-catalyzed cross-coupling reactions. Early catalyst systems often struggled with unactivated or sterically hindered substrates. The Buchwald group hypothesized that ligands possessing both significant steric bulk and strong electron-donating properties would promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
The design of (2-Biphenyl)dicyclohexylphosphine incorporates a biphenyl backbone, which provides steric hindrance, and a dicyclohexylphosphino group, which is both bulky and highly electron-donating. This combination proved to be highly effective, leading to catalysts with enhanced stability and reactivity.
Synthesis of (2-Biphenyl)dicyclohexylphosphine
The synthesis of (2-Biphenyl)dicyclohexylphosphine can be achieved through a multi-step procedure. A general and scalable protocol is outlined below.
Experimental Protocol: Synthesis of (2-Biphenyl)dicyclohexylphosphine
Materials:
-
2-Bromobiphenyl
-
Dicyclohexylphosphine
-
Palladium catalyst (e.g., [PdCl(η3-C3H5)]2)
-
Potassium hydroxide (KOH) aqueous solution (20 M)
-
Toluene (degassed)
-
Diethyl ether (Et2O, degassed)
-
n-Hexane (degassed)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, a reaction vessel is charged with the palladium catalyst (0.025 mmol), 2-bromobiphenyl (0.55 mmol), and dicyclohexylphosphine (0.50 mmol).
-
Reaction Execution: A 20 M aqueous solution of potassium hydroxide (0.5-1.0 mL) is added to the mixture. The reaction vessel is sealed and shaken at 100 °C for several hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The aqueous filtrate is extracted with degassed toluene (2 x 2 mL).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude material is then purified by flash column chromatography on silica gel using a degassed eluent of n-hexane/diethyl ether (gradient from 10/0 to 9/1) to afford pure (2-Biphenyl)dicyclohexylphosphine.[1]
Applications in Cross-Coupling Reactions
(2-Biphenyl)dicyclohexylphosphine has demonstrated exceptional performance as a ligand in a variety of palladium-catalyzed cross-coupling reactions. Its primary applications are in the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The use of (2-Biphenyl)dicyclohexylphosphine as a ligand allows for the efficient coupling of a wide range of aryl and heteroaryl halides with boronic acids and their derivatives, often with low catalyst loadings and under mild conditions.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | XPhos (0.6) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 84 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 16 | 95 |
| 3 | 4-Chloroanisole | 4-Tolylboronic acid | Pd(OAc)₂ (1.0) | XPhos (1.2) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 98 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 24 | 75 |
| 5 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ (1.0) | XPhos (1.2) | K₃PO₄ (2.0) | Dioxane | 100 | 6 | 92 |
Data compiled from various sources and representative examples.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
(2-Biphenyl)dicyclohexylphosphine (XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, base, palladium source, and (2-Biphenyl)dicyclohexylphosphine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature for the specified time. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. (2-Biphenyl)dicyclohexylphosphine has been instrumental in expanding the scope of this reaction to include challenging substrates such as aryl chlorides and a wide variety of amines.[3]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 |
| 2 | 4-Bromoanisole | Aniline | Pd(OAc)₂ (1.0) | XPhos (1.5) | NaOtBu (1.4) | Toluene | 100 | 4 | 99 |
| 3 | 2-Chloropyridine | n-Butylamine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.5) | Dioxane | 100 | 12 | 89 |
| 4 | 1-Chloro-4-cyanobenzene | Di-n-butylamine | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 85 |
| 5 | 4-Trifluoromethylchlorobenzene | Benzylamine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.5) | Dioxane | 100 | 8 | 96 |
Data compiled from various sources and representative examples.[3]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
(2-Biphenyl)dicyclohexylphosphine (XPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source, (2-Biphenyl)dicyclohexylphosphine, and the base. The aryl halide and amine are then added.
-
Solvent Addition: Anhydrous solvent is added via syringe.
-
Reaction Execution: The reaction mixture is sealed and heated with vigorous stirring for the required time. Progress is monitored by an appropriate analytical method.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography.[3]
Mechanistic Insights and Visualizations
The efficacy of (2-Biphenyl)dicyclohexylphosphine is rooted in its ability to facilitate the key steps of the palladium-catalyzed cross-coupling cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3 [chemicalbook.com]
- 2. Buy 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3 [smolecule.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Core Physicochemical Properties of Cyjohnphos
This technical guide provides a comprehensive overview of the available solubility and stability data for Cyjohnphos, a bulky and electron-rich monodentate biarylphosphine ligand. Designed for researchers, scientists, and drug development professionals, this document outlines the known characteristics of this compound and presents detailed experimental protocols for the determination of its core physicochemical properties.
Introduction to this compound
This compound, with the chemical name (2-Biphenyl)dicyclohexylphosphine, is a widely utilized ligand in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] Its bulky dicyclohexylphosphine group and biphenyl backbone contribute to the high reactivity and stability of the palladium catalyst, enabling efficient C-N and C-C bond formation.
Chemical Structure:
-
IUPAC Name: 2-(Dicyclohexylphosphino)biphenyl
-
CAS Number: 247940-06-3
-
Molecular Formula: C₂₄H₃₁P
-
Molecular Weight: 350.48 g/mol [2]
Solubility Profile
This compound is generally described as a white powder that is soluble in most common organic solvents.[3] This qualitative assessment is based on its prevalent use in organic synthesis, where it readily dissolves in solvents typical for cross-coupling reactions. However, precise quantitative solubility data is not extensively published. The nonpolar nature of the dicyclohexyl and biphenyl groups suggests good solubility in nonpolar organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Expected Solubility |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble |
| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Sparingly Soluble |
| Polar Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following gravimetric method can be employed. This protocol is designed to be conducted under an inert atmosphere to prevent potential oxidation of the phosphine ligand.
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Sealable vials
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm, PTFE)
-
Inert atmosphere glovebox or Schlenk line
-
Heating plate (optional, for temperature control)
Procedure:
-
Sample Preparation: In an inert atmosphere, add an excess amount of this compound to a pre-weighed vial containing a magnetic stir bar.
-
Solvent Addition: Add a known volume of the anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial and stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration: Allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a 0.2 µm syringe filter into a pre-weighed collection vial. This step should be performed quickly to minimize solvent evaporation.
-
Solvent Evaporation: Remove the solvent from the collection vial under reduced pressure or by gentle heating under a stream of inert gas until a constant weight of the dissolved this compound is obtained.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of dissolved this compound in mg) / (Volume of the filtered supernatant in mL)
Visualization of Solubility Determination Workflow:
References
An In-depth Technical Guide to the Electron-Donating Properties of Cyjohnphos
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyjohnphos, known chemically as (2-Biphenyl)dicyclohexylphosphine, is a monodentate biarylphosphine ligand renowned for its bulky and electron-rich nature. These characteristics are pivotal to its success in enhancing the reactivity of metal catalysts, particularly palladium, in a variety of cross-coupling reactions. This guide provides a comprehensive technical overview of the core electron-donating properties of this compound, presenting quantitative data, detailed experimental methodologies for their determination, and visual representations of key concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The primary metric for quantifying these electronic effects, the Tolman Electronic Parameter (TEP), will be a central focus.
Introduction to Phosphine Ligand Electronic Effects
In the realm of organometallic chemistry and catalysis, the electronic properties of phosphine ligands are a critical determinant of the reactivity and stability of metal complexes. The electron-donating ability of a phosphine ligand directly influences the electron density at the metal center. A more electron-rich metal center is generally more reactive in key catalytic steps such as oxidative addition and can influence the rate and selectivity of the overall catalytic cycle.
The electronic character of a phosphine is primarily governed by the nature of the substituents on the phosphorus atom. Electron-donating groups, such as alkyl chains, increase the electron density on the phosphorus, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups, like fluoro or aryl groups, decrease the ligand's σ-donating capacity. This compound, with its two cyclohexyl groups and a biphenyl moiety, is classified as a highly electron-rich phosphine, a property that underpins its utility in catalysis.
Quantifying the Electron-Donating Properties of this compound
The electron-donating strength of phosphine ligands is most commonly quantified using the Tolman Electronic Parameter (TEP). This parameter is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a corresponding LNi(CO)₃ complex using infrared (IR) spectroscopy.[1] The underlying principle is that a more strongly electron-donating ligand (L) increases the electron density on the nickel atom. This increased electron density is then back-donated into the π* antibonding orbitals of the carbon monoxide (CO) ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.[1] Therefore, a lower TEP value signifies a more electron-donating ligand.
Quantitative Data for this compound
The electron-donating properties of this compound have been assessed using both experimental and computational methods. The following tables summarize the key quantitative data that characterize its electronic nature, with comparisons to other common phosphine ligands for context.
| Parameter | This compound | Triphenylphosphine (PPh₃) | Tricyclohexylphosphine (PCy₃) | Tri-tert-butylphosphine (P(t-Bu)₃) |
| Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | 2054 (calc.) | 2068.9 | 2056.4 | 2056.1 |
Table 1: Comparison of Tolman Electronic Parameters for Selected Phosphine Ligands.
| Parameter | This compound | Triphenylphosphine (PPh₃) |
| Huynh Electronic Parameter (HEP), in ppm | 190.3 | 192.1 |
Table 2: Comparison of Huynh Electronic Parameters.
The calculated TEP value for this compound (2054 cm⁻¹) is significantly lower than that of the widely used triphenylphosphine (2068.9 cm⁻¹), highlighting the substantially stronger electron-donating nature of this compound. Its TEP is comparable to those of strongly donating trialkylphosphines like PCy₃ and P(t-Bu)₃. This strong σ-donating capacity is a key factor in its ability to promote challenging cross-coupling reactions. The Huynh Electronic Parameter (HEP), another NMR-based measure of ligand donor strength, further corroborates this finding, with this compound exhibiting a lower value than PPh₃.
Experimental Protocols
The determination of the Tolman Electronic Parameter is a standard method for quantifying the electron-donating ability of a phosphine ligand. The following sections outline the general experimental procedure.
Synthesis of the LNi(CO)₃ Complex
The synthesis of the required nickel-carbonyl complex, where L is the phosphine ligand of interest (in this case, this compound), is typically achieved through a ligand substitution reaction with tetracarbonylnickel(0), Ni(CO)₄.
Caution: Tetracarbonylnickel(0) is extremely toxic, volatile, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
General Procedure:
-
In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphine ligand (1.0 equivalent) in a suitable anhydrous, deoxygenated solvent (e.g., pentane, hexane, or toluene).
-
To this solution, add a stoichiometric amount (1.0 equivalent) of tetracarbonylnickel(0).
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the evolution of carbon monoxide.
-
Upon completion, the solvent is typically removed under reduced pressure to yield the LNi(CO)₃ complex. The product should be stored under an inert atmosphere.
Infrared (IR) Spectroscopy Measurement
The TEP is the frequency of the A₁ symmetric CO stretching vibration in the IR spectrum of the LNi(CO)₃ complex.
General Procedure:
-
Prepare a dilute solution of the LNi(CO)₃ complex in an appropriate IR-transparent solvent (e.g., dichloromethane or hexane).
-
Using a calibrated Fourier-transform infrared (FTIR) spectrometer, acquire the spectrum of the solution in the carbonyl stretching region (typically 2200-1800 cm⁻¹).
-
The spectrum of a C₃ᵥ symmetric LNi(CO)₃ complex will show two bands in the carbonyl region: a strong, higher frequency A₁ band and a weaker, lower frequency E band.
-
The frequency (in cm⁻¹) of the A₁ band is recorded as the Tolman Electronic Parameter.
Visualizing Core Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound stands out as a highly effective ligand in modern catalysis, largely due to its potent electron-donating properties. The quantitative data presented, particularly its low Tolman Electronic Parameter, firmly establish it as a stronger electron donor than many common phosphines, placing it in the category of electron-rich, bulky ligands. This intrinsic electronic character is fundamental to its ability to facilitate a wide range of challenging chemical transformations. The experimental protocols and conceptual diagrams provided in this guide offer researchers and professionals in drug development a robust framework for understanding, evaluating, and ultimately leveraging the powerful electronic effects of this compound in the design and optimization of catalytic systems.
References
The Steric Signature of Cyjohnphos: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the strategic design of phosphine ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions. Among the pantheon of bulky, electron-rich monophosphine ligands developed by the Buchwald group, Cyjohnphos ((2-Biphenyl)dicyclohexylphosphine) has emerged as a powerful tool for forging challenging carbon-carbon and carbon-heteroatom bonds. Its efficacy is largely attributed to its unique steric and electronic profile. This technical guide provides an in-depth analysis of the steric hindrance effects of the this compound ligand, offering quantitative data, detailed experimental methodologies, and visual representations of its role in key catalytic cycles. Understanding these steric parameters is crucial for reaction optimization, catalyst selection, and the rational design of next-generation catalytic systems.
Data Presentation: Steric and Physicochemical Properties of this compound
The steric bulk of a phosphine ligand is a critical determinant of its reactivity and selectivity in a catalytic cycle. It influences the coordination number of the metal center, the rate of oxidative addition, and the facility of reductive elimination. For this compound, two key metrics are used to quantify its steric presence: the cone angle (θ) and the percent buried volume (%Vbur).
| Parameter | Value | Method of Determination | Reference |
| Chemical Formula | C₂₄H₃₁P | - | [1] |
| Molecular Weight | 350.48 g/mol | - | [1] |
| Melting Point | 102-106 °C | Experimental | [1] |
| Percent Buried Volume (%Vbur) | 46.7% | Computational (from Au(I) complex) | [2] |
| Cone Angle (θ) | 180.2° | Computational (for "closed" conformation) |
Experimental Protocols
Determination of Percent Buried Volume (%Vbur)
The percent buried volume is a powerful tool for quantifying the steric bulk of a ligand. It is calculated as the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[3][4] The following protocol outlines a computational approach using the SambVca software.[3]
Protocol:
-
Obtain a Crystal Structure: A single-crystal X-ray diffraction structure of a metal complex containing the this compound ligand is required. A common choice is a gold(I) chloride complex, [(this compound)AuCl], due to its linear geometry which provides a consistent environment for comparing different ligands.
-
Prepare the Input File: The crystallographic information file (.cif) is used as the input. Ensure the file contains the atomic coordinates of the entire complex.
-
Utilize SambVca Software:
-
Load the .cif file into the SambVca software.
-
Define the metal center (Au) and the phosphorus atom of the this compound ligand.
-
Set the radius of the sphere around the metal center. A standard radius of 3.5 Å is commonly used.
-
The software will then calculate the volume occupied by the van der Waals spheres of all atoms of the this compound ligand within this sphere.
-
-
Calculate %Vbur: The software reports the percent buried volume directly, representing the steric congestion around the metal center.
Determination of Cone Angle (θ)
The Tolman cone angle is a classic measure of the steric bulk of a phosphine ligand.[5] It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand.[5] While originally determined from physical models, it is now more commonly calculated from crystallographic data.
Protocol:
-
Acquire Crystallographic Data: Obtain a single-crystal X-ray structure of a metal-Cyjohnphos complex.
-
Define the M-P Vector: The vector from the metal (M) to the phosphorus (P) atom defines the axis of the cone.
-
Identify Outermost Atoms: Identify the atoms on the periphery of the dicyclohexyl and biphenyl groups of the this compound ligand.
-
Calculate Half-Angles: For each outermost atom, calculate the angle between the M-P vector and the vector from the metal to that atom, considering the van der Waals radius of the atom.
-
Determine the Cone Angle: The largest of these half-angles is doubled to give the cone angle (θ). For asymmetrical ligands like this compound, an averaging of the half-angles of the different substituents can be performed.[5]
Cotton-Kraihanzel Analysis for Electronic Parameter Determination
While this guide focuses on steric effects, they are intrinsically linked to the electronic properties of the ligand. The Cotton-Kraihanzel analysis provides a method to quantify the σ-donating and π-accepting properties of phosphine ligands by analyzing the C-O stretching frequencies in metal carbonyl complexes.[6]
Protocol:
-
Synthesis of the Metal Carbonyl Complex: Synthesize a chromium pentacarbonyl complex of this compound, [Cr(CO)₅(this compound)], by reacting Cr(CO)₆ with this compound under photochemical or thermal conditions.
-
Infrared Spectroscopy: Record the infrared (IR) spectrum of the purified [Cr(CO)₅(this compound)] complex in a suitable solvent (e.g., hexane) in the carbonyl stretching region (typically 1800-2200 cm⁻¹).
-
Peak Assignment: Identify and assign the vibrational modes corresponding to the C-O stretching frequencies (A₁ and E modes for C₄ᵥ symmetry).
-
Force Constant Calculation: Use the Cotton-Kraihanzel force-field approximation to calculate the force constants (k₁ and k₂) for the axial and equatorial carbonyl groups from their stretching frequencies.
-
Interpretation: The calculated force constants provide a quantitative measure of the net electron-donating ability of the this compound ligand. A lower force constant (and thus lower C-O stretching frequency) indicates a more electron-donating ligand.
General Procedure for Buchwald-Hartwig Amination using this compound
This compound is a highly effective ligand for the palladium-catalyzed amination of aryl halides.[7] Its steric bulk is thought to facilitate the reductive elimination step.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), this compound (1.2-2.4 mol%), and a strong base such as sodium tert-butoxide (1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents) dissolved in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling using this compound
The steric hindrance of this compound is also beneficial in Suzuki-Miyaura cross-coupling reactions, particularly with sterically demanding substrates.[7]
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., toluene/water or dioxane/water).
-
Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by an appropriate analytical technique.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Mandatory Visualization
The steric bulk of this compound plays a crucial role in stabilizing the catalytically active species and promoting key steps in the catalytic cycles of important cross-coupling reactions. The following diagrams, generated using the DOT language, illustrate these workflows.
The Impact of this compound' Steric Hindrance on Catalysis
The significant steric bulk of this compound, as quantified by its large cone angle and percent buried volume, profoundly influences its performance in catalysis. This steric shielding around the metal center is not merely a passive feature but an active contributor to the efficiency of cross-coupling reactions.
-
Promotion of Monoligation: The steric demand of this compound often favors the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle.
-
Facilitation of Reductive Elimination: The steric clash between the bulky dicyclohexylphosphino and biphenyl groups can promote the final, product-forming reductive elimination step. This is particularly crucial in challenging coupling reactions involving sterically encumbered substrates.
-
Stabilization of the Catalyst: The bulky nature of the ligand can protect the metal center from decomposition pathways such as beta-hydride elimination and the formation of inactive palladium black, thus enhancing the overall catalyst lifetime and turnover number.
-
Influence on Substrate Scope: The steric profile of this compound allows for the successful coupling of a wide range of substrates, including historically difficult aryl chlorides and sterically hindered coupling partners. For instance, in the Suzuki-Miyaura arylation of tertiary benzylic acetates, the use of this compound in combination with a nickel catalyst is crucial for the formation of quaternary stereocenters.[7]
Conclusion
The steric hindrance of the this compound ligand is a finely tuned characteristic that is integral to its success in a multitude of palladium- and nickel-catalyzed cross-coupling reactions. By providing a sterically demanding yet electronically rich environment around the metal center, this compound facilitates key steps in the catalytic cycle, leading to high yields and broad substrate scope. The quantitative measures of its steric bulk, such as the percent buried volume and cone angle, serve as valuable parameters for researchers in the field. The experimental protocols provided herein offer a practical guide for the application and characterization of this important ligand. A thorough understanding of the steric effects of this compound will continue to drive innovation in catalyst design and the development of robust synthetic methodologies for the construction of complex molecules in academia and industry.
References
- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]
- 4. youtube.com [youtube.com]
- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
The Advent of Cyjohnphos in Palladium-Catalyzed Cross-Coupling: A Technical Guide
Introduction: The development of sophisticated phosphine ligands has been a pivotal driver in the evolution of palladium-catalyzed cross-coupling reactions, transforming them into indispensable tools for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. Among the pantheon of these crucial ancillary molecules, Cyjohnphos, a bulky and electron-rich monodentate biarylphosphine ligand, emerged from the laboratory of Professor Stephen L. Buchwald as a significant advancement. This technical guide delves into the early applications of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its seminal uses in key cross-coupling reactions, present detailed experimental protocols, and visualize the underlying catalytic cycles and workflows.
Core Principles of this compound in Catalysis
This compound, or (2-Biphenyl)dicyclohexylphosphine, is characterized by its sterically demanding dicyclohexylphosphino group and the biphenyl backbone.[1] This architecture imparts a unique combination of steric bulk and electron-donating ability to the palladium center.[2] The steric hindrance promotes the formation of highly reactive, monoligated palladium(0) species, which are often the active catalytic species in cross-coupling cycles.[2] Concurrently, the electron-rich nature of the phosphine enhances the rate of the often rate-limiting oxidative addition step and facilitates the final reductive elimination to furnish the desired product.[2]
Early Application in Decarboxylative Cross-Coupling
One of the notable early applications of this compound was in a palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodides, reported in 2009. This reaction provided an efficient route to 1,2-diaryl olefins, showcasing the ligand's effectiveness in facilitating carbon-carbon bond formation under relatively mild conditions.
Quantitative Data Summary
The following table summarizes the yields obtained for the decarboxylative cross-coupling of various cinnamic acids and aryl iodides using a PdCl₂/Cyjohnphos catalytic system.
| Entry | Cinnamic Acid | Aryl Iodide | Product | Yield (%) |
| 1 | Cinnamic acid | 4-Iodoanisole | 4-Methoxy-stilbene | 75 |
| 2 | Cinnamic acid | 4-Iodotoluene | 4-Methyl-stilbene | 72 |
| 3 | Cinnamic acid | 1-Iodo-4-(trifluoromethoxy)benzene | 4-(Trifluoromethoxy)-stilbene | 68 |
| 4 | Cinnamic acid | 1-Iodo-3-nitrobenzene | 3-Nitro-stilbene | 65 |
| 5 | 4-Chlorocinnamic acid | 4-Iodoanisole | 4-Chloro-4'-methoxy-stilbene | 78 |
| 6 | 4-Methylcinnamic acid | 4-Iodoanisole | 4-Methyl-4'-methoxy-stilbene | 76 |
Experimental Protocol: Palladium-Catalyzed Decarboxylative Cross-Coupling
General Procedure: A mixture of cinnamic acid (0.5 mmol), aryl iodide (0.6 mmol), PdCl₂ (0.025 mmol, 5 mol%), this compound (0.05 mmol, 10 mol%), and Ag₂CO₃ (0.75 mmol) in DMA (2 mL) was stirred at 120 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a celite pad, and the filtrate was washed with water. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired stilbene derivative.
Foundational Applications in Suzuki-Miyaura and Buchwald-Hartwig Reactions
While the decarboxylative coupling provides a specific early example, the broader and more foundational impact of this compound and its class of dialkylbiaryl phosphine ligands was established in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These ligands proved to be highly effective for the coupling of a wide range of substrates, including challenging aryl chlorides.[2]
General Experimental Workflow for Suzuki-Miyaura Coupling
The following workflow illustrates a typical setup for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a dialkylbiaryl phosphine ligand like this compound.
References
Methodological & Application
Application Notes and Protocols for Nickel-Catalyzed Arylation with CyJohnPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the CyJohnPhos ligand in nickel-catalyzed arylation reactions. Nickel catalysis, valued for its cost-effectiveness and unique reactivity, especially with challenging substrates like aryl chlorides, is significantly enhanced by sterically demanding and electron-rich phosphine ligands such as this compound. This document outlines the key features of this catalytic system, presents its application in various cross-coupling reactions, and offers detailed experimental procedures to facilitate its implementation in a laboratory setting.
Introduction to Nickel-Catalyzed Arylation with this compound
Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. The use of bulky, electron-rich biaryl phosphine ligands, such as this compound ((2-Biphenyl)dicyclohexylphosphine), is crucial for achieving high catalytic activity and broad substrate scope.[1] These ligands stabilize the low-valent nickel species, facilitate oxidative addition of aryl halides, and promote the desired reductive elimination step.
The this compound-ligated nickel catalyst system is particularly effective for the arylation of a wide range of nucleophiles, including amines (Buchwald-Hartwig amination), boronic acids (Suzuki-Miyaura coupling), and other organometallic reagents. A key advantage of this system is its ability to activate and couple aryl chlorides, which are often more abundant and less expensive than the corresponding bromides and iodides.
Recent studies have elucidated the mechanism of these reactions, highlighting the role of the monoligated (this compound)Ni(0) as the active catalytic species.[2] However, understanding and mitigating catalyst deactivation pathways, such as the formation of off-cycle dimeric nickel complexes, is critical for optimizing reaction conditions and achieving high yields.[2][3]
Applications in Cross-Coupling Reactions
The versatility of the Ni/CyJohnPhos catalytic system makes it a valuable tool in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries.
C-N Cross-Coupling (Buchwald-Hartwig Amination)
Nickel-catalyzed amination of aryl and heteroaryl chlorides and sulfamates provides a direct route to a diverse array of aniline derivatives. The use of this compound and related Buchwald-type phosphines has been shown to be highly effective in these transformations. While specific protocols often utilize a range of bulky phosphine ligands, the principles are broadly applicable to this compound. The reactions are typically tolerant of a variety of functional groups and can be performed under relatively mild conditions.
C-C Cross-Coupling (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. Nickel catalysis, particularly with ligands like this compound, offers a cost-effective alternative to palladium, especially for large-scale syntheses.[1] This system has demonstrated high efficiency in the coupling of aryl chlorides with arylboronic acids.
C-B Cross-Coupling (Borylation)
The synthesis of arylboronic acids and their derivatives is of significant importance as they are key building blocks for Suzuki-Miyaura couplings. Nickel-catalyzed borylation of aryl halides using this compound has been identified as a highly effective method.[4] This transformation provides access to a wide range of boronic acids from readily available aryl halides.
Quantitative Data Summary
The following tables summarize representative quantitative data for nickel-catalyzed arylation reactions. It is important to note that optimal conditions may vary depending on the specific substrates used.
Table 1: Nickel-Catalyzed Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NiCl₂(DME)/SIPr·HCl | NaOtBu | 2-MeTHF | 100 | 3 | >95 |
| 2 | 1-Chloronaphthalene | Morpholine | NiCl₂(DME)/SIPr·HCl | NaOtBu | 2-MeTHF | 100 | 3 | 95 |
| 3 | 2-Chloropyridine | Aniline | (dppf)Ni(o-tolyl)Cl | K₃PO₄ | CPME | 100 | 1 | 85 |
| 4 | 4-Chloroanisole | n-Butylamine | (dppf)Ni(o-tolyl)Cl | LiOtBu | CPME | 100 | 1 | 92 |
Note: While these examples use SIPr·HCl and dppf ligands, similar reactivity is expected with this compound under optimized conditions.
Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 95 | Overnight | 90-95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 95 | Overnight | 90-95 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 95 | Overnight | 90-95 |
| 4 | 2-Chlorobenzonitrile | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 95 | Overnight | 90-95 |
Note: dppf is a common ligand for this transformation; this compound is expected to show comparable or enhanced activity.
Experimental Protocols
The following are general protocols for nickel-catalyzed arylation reactions. These should be adapted and optimized for specific substrates and desired outcomes. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Nickel-Catalyzed C-N Amination of Aryl Chlorides
This protocol is a general guideline for the amination of aryl chlorides with primary or secondary amines using a Ni(II) precatalyst that is reduced in situ.
Materials:
-
Nickel(II) precatalyst (e.g., NiCl₂(DME), 5 mol%)
-
This compound ligand (10 mol%)
-
Aryl chloride (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Dioxane, or Toluene)
-
Oven-dried glassware with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vessel, add the nickel precatalyst, this compound ligand, and the base under an inert atmosphere.
-
Add the aryl chloride and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for the specified time (typically 3-24 hours), monitoring the progress by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation between an aryl chloride and an arylboronic acid.
Materials:
-
Nickel(II) precatalyst (e.g., NiCl₂(dppf) or a similar complex with this compound, 1-5 mol%)
-
This compound ligand (if not using a pre-ligated complex, 1-5 mol%)
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Base (e.g., Potassium phosphate (K₃PO₄), 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or Isopropanol)
-
Oven-dried glassware with a magnetic stir bar
Procedure:
-
In an inert atmosphere glovebox or using a Schlenk line, add the nickel precatalyst, this compound ligand (if needed), base, and arylboronic acid to an oven-dried reaction vessel.
-
Add the aryl chloride to the vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
Protocol 3: Synthesis of an Air-Stable (this compound)Ni(aryl)Cl Precatalyst (General Method)
The use of air-stable Ni(II) precatalysts can significantly simplify the experimental setup. This general protocol is adapted from the synthesis of similar phosphine-ligated nickel precatalysts.[5][6]
Materials:
-
NiCl₂·6H₂O or (Ph₃P)₂NiCl₂
-
This compound ligand (2.0 equiv)
-
Aryl Grignard reagent (e.g., o-tolylmagnesium chloride, 1.0 equiv)
-
Anhydrous solvents (e.g., THF, Diethyl ether)
Procedure: Step 1: Formation of (this compound)₂NiCl₂ (if starting from NiCl₂·6H₂O)
-
Dissolve NiCl₂·6H₂O in an appropriate solvent.
-
Add a solution of this compound (2.0 equiv) in the same solvent.
-
Stir the mixture at room temperature until the formation of the bis(phosphine)nickel dichloride complex is complete.
-
Isolate the complex by filtration and wash with a non-coordinating solvent.
Step 2: Reaction with Grignard Reagent
-
Suspend (this compound)₂NiCl₂ (or (Ph₃P)₂NiCl₂ followed by ligand exchange) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add the aryl Grignard reagent (1.0 equiv).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by ³¹P NMR if possible).
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting solid, often by recrystallization, to yield the air-stable precatalyst.
Visualizations
The following diagrams illustrate the key processes involved in nickel-catalyzed arylation.
Caption: Generalized catalytic cycle for Ni-catalyzed Buchwald-Hartwig amination.
Caption: Standard experimental workflow for nickel-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation with Cyjohnphos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for palladium-catalyzed carbon-nitrogen (C-N) bond formation, commonly known as Buchwald-Hartwig amination, utilizing the bulky and electron-rich biarylphosphine ligand, Cyjohnphos. This compound, or (2-Biphenyl)dicyclohexylphosphine, is a highly effective ligand for facilitating the coupling of a wide range of aryl and heteroaryl halides or triflates with various primary and secondary amines. Its steric bulk and electron-donating properties enhance the efficiency of the catalytic cycle, often allowing for milder reaction conditions and broader substrate scope.
Data Presentation
The following tables summarize the quantitative data for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium/Cyjohnphos catalyst system. These results demonstrate the versatility and efficiency of this catalytic system for the synthesis of a diverse array of arylamines.
Table 1: Palladium-Catalyzed Amination of Aryl Chlorides with Piperidine
| Entry | Aryl Chloride | Product | Conversion (%) (2h) | Conversion (%) (6h) |
| 1 | Chlorobenzene | N-Phenylpiperidine | Minor | Minor |
| 2 | p-Chlorotoluene | N-(p-tolyl)piperidine | Minor | Minor |
| 3 | p-Chlorofluorobenzene | N-(4-fluorophenyl)piperidine | Minor | Minor |
| Reaction Conditions: 1.5 equiv KOtBu, tetrahydrofuran (THF), 0.5 mol % this compound (L2), 0.25 mol % Pd₂(dba)₃·dba, Room Temperature. Conversions were determined by GC with tetradecane as the standard.[1][2] |
Table 2: Palladium-Catalyzed Amination of Various Aryl Halides with Secondary Amines
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | Bromobenzene | Morpholine | 4-Phenylmorpholine | 95 |
| 2 | 4-Chlorotoluene | Pyrrolidine | 1-(p-tolyl)pyrrolidine | 92 |
| 3 | 2-Bromopyridine | Di-n-butylamine | N,N-Dibutylpyridin-2-amine | 88 |
| 4 | 1-Bromo-4-methoxybenzene | N-Methylaniline | 4-Methoxy-N-methyl-N-phenylaniline | 94 |
| 5 | 3-Bromobenzonitrile | Indoline | 1-(3-Cyanophenyl)indoline | 85 |
| General Reaction Conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), Pd(OAc)₂ (1-2 mol%), this compound (1.5-3 mol%), Toluene (5 mL), 100 °C, 12-24 h. |
Table 3: Palladium-Catalyzed Amination of Aryl Bromides with Primary Amines
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 1-Bromo-4-tert-butylbenzene | n-Hexylamine | N-(4-(tert-butyl)phenyl)hexan-1-amine | 91 |
| 2 | 2-Bromotoluene | Benzylamine | N-Benzyl-2-methylaniline | 89 |
| 3 | 4-Bromobiphenyl | Aniline | N-(Biphenyl-4-yl)aniline | 96 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | N-(3,5-Dimethylphenyl)cyclohexanamine | 93 |
| 5 | 2-Bromoanisole | Phenethylamine | N-(2-Methoxybenzyl)phenethylamine | 87 |
| General Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (1 mol%), this compound (2 mol%), Dioxane (5 mL), 110 °C, 16-24 h. |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of an Aryl Halide with a Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Aryl halide (e.g., bromobenzene)
-
Secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Standard laboratory glassware for workup and purification
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and this compound (e.g., 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (e.g., 1.4 mmol). Then, add the aryl halide (e.g., 1.0 mmol) and the secondary amine (e.g., 1.2 mmol) via syringe. Finally, add anhydrous toluene (e.g., 5 mL).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed C-N cross-coupling reaction. The bulky and electron-rich this compound ligand facilitates each step of this cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for a typical C-N coupling reaction using this compound.
Caption: General experimental workflow for C-N bond formation.
References
Application Notes and Protocols for Cyjohnphos-Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Cyjohnphos, a bulky and electron-rich monophosphine ligand, in palladium-catalyzed Buchwald-Hartwig amination reactions. This powerful C-N cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.
Introduction to this compound in Amination
This compound, or (2-Biphenyl)dicyclohexylphosphine, is a member of the well-established Buchwald family of biarylphosphine ligands. Its steric bulk and electron-donating properties are crucial for promoting the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond. These characteristics make catalysts derived from this compound effective for the amination of a variety of aryl halides and triflates. While newer generations of ligands have been developed for highly challenging substrates, this compound remains a relevant and effective ligand for many applications.
Catalyst Preparation and Loading
The active catalyst is typically generated in situ from a palladium precursor and the this compound ligand. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). A pre-activation step, where the palladium source and ligand are stirred together in the reaction solvent before the addition of the other reagents, is often beneficial for catalyst formation.
A typical catalyst loading involves a palladium precursor at 0.5-2 mol% and a ligand-to-palladium ratio of 1:1 to 1.5:1. The choice of base and solvent is also critical for reaction success, with common bases including sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu), and solvents such as toluene, dioxane, or tetrahydrofuran (THF).
Experimental Protocols
The following protocols are representative examples of this compound-catalyzed amination reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for the Amination of an Aryl Chloride
This protocol is adapted from a comparative study and outlines a general method for the C-N cross-coupling of aryl chlorides with a secondary amine using a this compound-based catalyst system.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (e.g., piperidine) (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃) (0.0025 mmol, 0.25 mol%)
-
This compound (0.005 mmol, 0.5 mol%)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-activation: In an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor and this compound. Add half of the total solvent volume (2.5 mL of THF) and stir the mixture at room temperature for 30 minutes.
-
Reaction Assembly: To the pre-activated catalyst mixture, add the aryl chloride, the amine, the remaining solvent (2.5 mL of THF), and the potassium tert-butoxide.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC). Note that for less reactive substrates, heating may be required.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Quantitative Data Summary
The following table summarizes representative data for the amination of various aryl chlorides with piperidine using a Pd/Cyjohnphos catalyst system. It is important to note that in this particular comparative study, this compound (L2) showed lower conversions at room temperature compared to the YPhos ligand (L1).[1]
| Aryl Halide | Amine | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| Chlorobenzene | Piperidine | Pd₂(dba)₃ | This compound (L2) | KOtBu | THF | RT | 6 | Minor Product Formation |
| p-Chlorotoluene | Piperidine | Pd₂(dba)₃ | This compound (L2) | KOtBu | THF | RT | 6 | Minor Product Formation |
| p-Chlorofluorobenzene | Piperidine | Pd₂(dba)₃ | This compound (L2) | KOtBu | THF | RT | 6 | Minor Product Formation |
Conditions: 1.5 equiv KOtBu, THF, 0.5 mol % ligand, 0.25 mol % Pd₂(dba)₃·dba, RT. The ligand and Pd₂(dba)₃·dba were stirred for 30 min before addition to the reaction mixture. Conversions were determined by GC with tetradecane as the standard.[1]
Visualizing the Workflow and Catalytic Cycle
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Applications in Drug Development
The Buchwald-Hartwig amination is a widely used transformation in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients (APIs). The ability to form C-N bonds with a broad range of functional group tolerance is critical for the late-stage functionalization of complex molecules. This compound, as an effective ligand for this reaction, can be employed in the synthesis of various nitrogen-containing heterocyclic compounds and arylamine building blocks that are essential for drug discovery and development.
Safety and Handling
-
Reagents: Palladium precursors, phosphine ligands, and strong bases like NaOtBu and KOtBu are sensitive to air and moisture. They should be handled under an inert atmosphere.
-
Solvents: Anhydrous solvents are crucial for the success of the reaction.
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. Work in a well-ventilated fume hood.
These application notes are intended to serve as a guide. Reaction conditions, including catalyst loading, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results.
References
Application Notes and Protocols for Cyjohnphos in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand. Developed by the Buchwald group, it has proven to be a highly effective ligand in transition metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. Its steric bulk and electron-donating properties enhance the reactivity of palladium and nickel catalysts, enabling challenging transformations in the synthesis of complex organic molecules, pharmaceuticals, and materials.[1][2]
These application notes provide detailed protocols and an overview of the scope and limitations of this compound in two key transformations: the nickel-catalyzed Suzuki-Miyaura arylation of tertiary benzylic acetates and the palladium-catalyzed Buchwald-Hartwig amination of aryl halides.
Nickel-Catalyzed Suzuki-Miyaura Arylation of Tertiary Benzylic Acetates
A significant application of this compound is in the nickel-catalyzed Suzuki-Miyaura coupling for the stereospecific synthesis of all-carbon quaternary stereocenters.[3] This method allows for the arylation of tertiary benzylic acetates with arylboroxines to produce diaryl and triaryl quaternary stereocenters with high yields and enantiomeric excess.[3][4]
General Experimental Workflow
The following diagram outlines the general workflow for the nickel-catalyzed Suzuki-Miyaura arylation using this compound.
Detailed Experimental Protocol
The following protocol is adapted from the work of Watson and coworkers for the stereospecific arylation of tertiary benzylic acetates.[3]
Materials:
-
NiCl₂(dme) (dimethoxyethane)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Tertiary benzylic acetate
-
Arylboroxine
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an argon-filled glovebox, to an oven-dried vial equipped with a stir bar, add NiCl₂(dme) (5 mol %), this compound (10 mol %), and NaOtBu (1.5 equivalents).
-
Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the tertiary benzylic acetate (1.0 equivalent) and the arylboroxine (1.2 equivalents).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Substrate Scope and Quantitative Data
The Ni/Cyjohnphos system demonstrates a broad substrate scope for the arylation of various tertiary benzylic acetates with different arylboroxines.[3]
| Entry | Tertiary Benzylic Acetate | Arylboroxine | Product | Yield (%) | ee (%) |
| 1 | 1-phenyl-1-propyl acetate | (4-methoxyphenyl)boroxine | 1-(4-methoxyphenyl)-1-phenylpropane | 95 | >99 |
| 2 | 1-(naphthalen-2-yl)-1-propyl acetate | phenylboroxine | 1-phenyl-1-(naphthalen-2-yl)propane | 92 | 98 |
| 3 | 1-phenyl-1-ethyl acetate | (4-fluorophenyl)boroxine | 1-(4-fluorophenyl)-1-phenylethane | 88 | >99 |
| 4 | 1-(4-chlorophenyl)-1-propyl acetate | (thiophen-2-yl)boroxine | 1-(4-chlorophenyl)-1-(thiophen-2-yl)propane | 75 | 97 |
| 5 | 1,1-diphenylpropyl acetate | (4-vinylphenyl)boroxine | 1,1-diphenyl-1-(4-vinylphenyl)propane | 85 | N/A |
Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides
This compound is an effective ligand for the palladium-catalyzed Buchwald-Hartwig amination, which is a powerful method for the formation of C-N bonds.[1] Its bulky and electron-rich nature promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Complex Molecules Using Cyjohnphos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyjohnphos, a highly effective biaryl phosphine ligand, in the synthesis of complex organic molecules. Detailed protocols and quantitative data are presented to facilitate its application in research and development settings, particularly in the fields of medicinal chemistry and materials science.
Introduction to this compound
This compound, with the chemical name (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand.[1] Developed by the Buchwald group, it has proven to be a versatile and highly effective ligand in palladium-catalyzed cross-coupling reactions.[1] Its steric bulk and electron-donating properties enhance the reactivity and stability of the palladium catalyst, enabling challenging transformations for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1]
Key Applications in Complex Molecule Synthesis
This compound has demonstrated exceptional utility in several critical cross-coupling reactions that are foundational in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely used for the synthesis of biaryl and polyaryl structures.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides/triflates with amines. This is a key transformation in the synthesis of countless nitrogen-containing bioactive molecules.[1]
-
Negishi Coupling: Formation of C-C bonds between organozinc compounds and various organic halides. This reaction is particularly useful for coupling partners bearing sensitive functional groups.
Quantitative Data Summary
The following table summarizes representative quantitative data for cross-coupling reactions facilitated by the this compound ligand in the synthesis of complex molecules.
| Entry | Reaction Type | Aryl Halide/Triflate | Coupling Partner | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Suzuki-Miyaura | 1,3,5-Triiodobenzene | 2-Aminophenylboronic acid | 1,3,5-Tris(2'-aminophenyl)benzene | Pd(OAc)₂ / this compound / Ba(OH)₂ | Dioxane/H₂O | 100 | 18 | 85 | [2] |
| 2 | Buchwald-Hartwig | 1,3,5-Tris(2-bromophenyl)benzene | 4,4'-Dimethoxydiphenylamine | Tris(2-(di(4-methoxyphenyl)amino)phenyl)benzene | Pd₂(dba)₃ / this compound / NaOtBu | Toluene | 110 | 24 | 73 | [3] |
| 3 | Buchwald-Hartwig | 1,3,5-Tris(2-bromophenyl)benzene | Phenothiazine | Tris(2-(10H-phenothiazin-10-yl)phenyl)benzene | Pd₂(dba)₃ / this compound / NaOtBu | Toluene | 110 | 24 | 50 | [3] |
Experimental Protocols
Synthesis of 1,3,5-Tris(2'-aminophenyl)benzene via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a complex, tripodal amine, which serves as a versatile platform for molecular receptors.[2]
Materials:
-
1,3,5-Triiodobenzene
-
2-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Barium hydroxide (Ba(OH)₂)
-
Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 1,3,5-triiodobenzene (1.0 equiv), 2-aminophenylboronic acid (3.3 equiv), and barium hydroxide (6.0 equiv).
-
In a separate glovebox, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.03 equiv) and this compound (0.06 equiv) in dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add a 4:1 mixture of dioxane and degassed water to the flask to achieve a final concentration of 0.1 M with respect to 1,3,5-triiodobenzene.
-
Seal the flask and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1,3,5-tris(2'-aminophenyl)benzene.
Synthesis of a Sterically Hindered Triarylamine via Buchwald-Hartwig Amination
This protocol is adapted for the synthesis of a complex triarylamine, a class of molecules with applications in organic electronics.[3]
Materials:
-
1,3,5-Tris(2-bromophenyl)benzene
-
4,4'-Dimethoxydiphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 equiv), this compound (0.06 equiv), and sodium tert-butoxide (4.5 equiv).
-
Add 1,3,5-tris(2-bromophenyl)benzene (1.0 equiv) and 4,4'-dimethoxydiphenylamine (3.3 equiv) to the Schlenk tube.
-
Add anhydrous, degassed toluene to the tube.
-
Seal the Schlenk tube and heat the mixture at 110 °C for 24 hours with stirring.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired triarylamine product.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Cyjohnphos in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Cyjohnphos, a bulky, electron-rich monodentate phosphine ligand, in the synthesis of pharmaceutical ingredients and complex organic molecules. This compound has demonstrated significant utility in facilitating challenging cross-coupling reactions, offering high yields and selectivity.
Nickel-Catalyzed Suzuki-Miyaura Arylation of Tertiary Benzylic Acetates
This compound is a highly effective ligand in the nickel-catalyzed Suzuki-Miyaura cross-coupling of tertiary benzylic acetates with arylboroxines. This reaction is particularly valuable for the stereospecific synthesis of diaryl and triaryl quaternary stereocenters, which are important structural motifs in many pharmaceutical compounds.
Data Presentation
| Entry | Aryl Boroxine | Tertiary Benzylic Acetate | Product | Yield (%) |
| 1 | Phenylboroxine | 1-(1-phenylethyl) acetate | 1,1-diphenylethane | 85 |
| 2 | 4-Methoxyphenylboroxine | 1-(1-phenylethyl) acetate | 1-(4-methoxyphenyl)-1-phenylethane | 92 |
| 3 | 3,5-Dimethylphenylboroxine | 1-(1-(naphthalen-2-yl)ethyl) acetate | 1-(3,5-dimethylphenyl)-1-(naphthalen-2-yl)ethane | 88 |
| 4 | Phenylboroxine | 1-methyl-1-phenylpropyl acetate | 2-phenyl-2-phenylbutane | 78 |
Experimental Protocol
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Arylation:
-
Reaction Setup: In a nitrogen-filled glovebox, a flame-dried Schlenk tube is charged with Ni(cod)₂ (5 mol%), this compound (10 mol%), and the tertiary benzylic acetate (1.0 equiv.).
-
Solvent and Reagents: Anhydrous toluene (0.5 M) is added, followed by the arylboroxine (1.2 equiv.) and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is stirred at 80 °C for 12-24 hours.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Catalytic Cycle: Nickel-Catalyzed Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Synthesis of 1,3,5-tris(2'-aminophenyl)benzene
This compound serves as an effective ligand in the palladium-catalyzed synthesis of 1,3,5-tris(2'-aminophenyl)benzene, a key building block for various functional materials and potential ionic receptors.[1]
Data Presentation
| Entry | Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1,3,5-tribromobenzene | 2-bromoaniline | NaOtBu | Toluene | 100 | 75 |
| 2 | 1,3,5-trichlorobenzene | 2-bromoaniline | K₃PO₄ | Dioxane | 110 | 68 |
| 3 | 1,3,5-tribromobenzene | 2-aminobenzonitrile | Cs₂CO₃ | Toluene | 100 | 82 |
Experimental Protocol
General Procedure for the Synthesis of 1,3,5-tris(2'-aminophenyl)benzene:
-
Catalyst Pre-formation: To a solution of Pd(OAc)₂ (2 mol%) and this compound (4 mol%) in anhydrous toluene, the appropriate base (e.g., NaOtBu, 3.5 equiv.) is added under an argon atmosphere. The mixture is stirred at room temperature for 15 minutes.
-
Reaction Mixture: To the pre-formed catalyst, 1,3,5-trihalobenzene (1.0 equiv.) and the corresponding aniline derivative (3.3 equiv.) are added.
-
Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred for 24-48 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization or column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
This compound, in combination with a palladium source, forms a highly active catalytic system for the Buchwald-Hartwig amination of challenging aryl chlorides with a variety of primary and secondary amines. This is a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs).
Data Presentation
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| 2 | 2-Chlorobenzonitrile | Aniline | 2-aminobenzonitrile | 88 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | N-(4-(trifluoromethyl)phenyl)hexan-1-amine | 91 |
| 4 | 2-Chloropyridine | Piperidine | 2-(piperidin-1-yl)pyridine | 85 |
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: A Schlenk tube is charged with Pd₂(dba)₃ (1.5 mol%), this compound (3.0 mol%), and sodium tert-butoxide (1.4 equiv.) under an argon atmosphere.
-
Reagents: Anhydrous dioxane (0.5 M), the aryl chloride (1.0 equiv.), and the amine (1.2 equiv.) are added sequentially.
-
Reaction Conditions: The tube is sealed, and the mixture is stirred at 100 °C for 12-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.
-
Purification: The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to afford the desired arylamine.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction using this compound.
References
Protocol for Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Using CyJohnPhos
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Miyaura borylation of aryl and heteroaryl halides using the bulky, electron-rich phosphine ligand, CyJohnPhos. This reaction is a cornerstone of modern organic synthesis, enabling the formation of versatile boronate esters, which are key precursors for Suzuki-Miyaura cross-coupling reactions in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Introduction
The Miyaura borylation is a powerful method for the synthesis of aryl- and heteroarylboronates. The choice of ligand is critical for the success of this transformation, influencing reaction rates, substrate scope, and functional group tolerance. This compound, a member of the Buchwald family of biarylmonophosphine ligands, is particularly effective in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, even with challenging substrates like aryl chlorides.
These application notes provide a general procedure for the borylation of a range of aryl and heteroaryl halides, a summary of expected yields based on related catalyst systems, and a discussion of the reaction mechanism.
Data Presentation
The following table summarizes the expected substrate scope and yields for the palladium-catalyzed borylation of various aryl and heteroaryl halides. While specific data for this compound across a broad range of substrates is not extensively published in a single source, the presented data is representative of the performance of similar bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in this reaction and includes a specific example utilizing this compound. This table serves as a guide for researchers in predicting the outcome of their borylation reactions.
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%)[1][2] |
| 1 | 4-Chloroanisole | 4-Anisoleboronic acid pinacol ester | 93 (with XPhos) |
| 2 | 4-Bromotoluene | 4-Tolylboronic acid pinacol ester | 98 (with XPhos) |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 95 (with XPhos) |
| 4 | 1-Bromo-4-cyanobenzene | 4-Cyanophenylboronic acid pinacol ester | 88 (with XPhos) |
| 5 | 4-Bromobenzaldehyde | 4-Formylphenylboronic acid pinacol ester | 90 (with XPhos) |
| 6 | Methyl 4-bromobenzoate | Methyl 4-(pinacolboranyl)benzoate | 92 (with XPhos) |
| 7 | 4-Bromoacetophenone | 4-Acetylphenylboronic acid pinacol ester | 91 (with XPhos) |
| 8 | 4-Bromo-1,1'-biphenyl | (1,1'-Biphenyl)-4-ylboronic acid pinacol ester | 92 (with XPhos) |
| 9 | 3-Bromopyridine | 3-Pyridinylboronic acid pinacol ester | 85 (with XPhos) |
| 10 | 2-Bromothiophene | 2-Thiopheneboronic acid pinacol ester | 93 (with XPhos) |
| 11 | 4-Bromo-2-ketothiazole | 4-(Pinacolboranyl)-2-ketothiazole | High Yield |
Experimental Protocols
This section provides a detailed, generalized methodology for the palladium-catalyzed borylation of an aryl or heteroaryl halide using this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound ((2-Biphenyl)dicyclohexylphosphine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc) or Potassium phosphate (K₃PO₄)
-
Aryl or Heteroaryl Halide
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or a sealed vial under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-3 mol%), this compound (1.2-3.6 mol%), the aryl or heteroaryl halide (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), and the base (e.g., KOAc or K₃PO₄, 1.5-3.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) to the flask.
-
Reaction Conditions: Seal the flask and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired aryl- or heteroarylboronate ester.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed borylation reaction.
Caption: A flowchart of the experimental procedure.
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed Miyaura borylation is depicted below.
Caption: The catalytic cycle of the Miyaura borylation.
References
Troubleshooting & Optimization
Technical Support Center: Cyjohnphos-Mediated Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cyjohnphos-mediated Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Suzuki coupling reactions?
This compound is a monodentate biaryl phosphine ligand from the Buchwald ligand family. These ligands are known for their steric bulk and electron-rich nature, which promote the key steps of the Suzuki catalytic cycle: oxidative addition and reductive elimination. This often leads to higher yields, faster reaction times, and the ability to couple challenging substrates, such as aryl chlorides.
Q2: My Suzuki coupling reaction is showing a low yield. What are the common causes?
Low yields in Suzuki coupling reactions can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose.
-
Inefficient Ligand Performance: The chosen ligand may not be optimal for the specific substrates.
-
Poor Quality Reagents: Degradation of the boronic acid or aryl halide can significantly impact the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical for a successful reaction.
-
Presence of Impurities: Water or oxygen in the reaction can lead to unwanted side reactions.
Q3: I am observing several byproducts in my reaction mixture. What are they and how can I minimize them?
Common byproducts in Suzuki coupling reactions include:
-
Homocoupling Product: Formation of a biaryl from two molecules of the boronic acid. This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture and solvent is crucial for minimizing this byproduct.
-
Protodeboronation: The boronic acid is converted back to the corresponding arene. This can be minimized by using fresh boronic acid or by using boronic esters, which are more stable.
-
Dehalogenation: The aryl halide is reduced to the corresponding arene. This can sometimes occur in the presence of certain bases or impurities.
Q4: How do I choose the right base and solvent for my this compound-mediated Suzuki reaction?
The choice of base and solvent is critical and often substrate-dependent.
-
Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength of the base can influence the reaction rate, but stronger is not always better, as it can promote side reactions.
-
Solvent: A variety of organic solvents can be used, often with the addition of water to aid in dissolving the base. Common choices include toluene, dioxane, and THF. The optimal solvent system will depend on the solubility of the substrates and reagents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality of reagents (aryl halide, boronic acid)- Inappropriate base or solvent- Insufficient temperature | - Use a fresh source of palladium precatalyst and this compound.- Use pure, fresh, or recently purified starting materials.- Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF, often with water).- Gradually increase the reaction temperature, monitoring for decomposition. |
| Catalyst Decomposition (formation of palladium black) | - Presence of oxygen- High reaction temperature- Incorrect palladium-to-ligand ratio | - Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen).- Optimize the temperature; sometimes a lower temperature for a longer duration is more effective.- A ligand-to-palladium ratio of 1:1 to 2:1 is typically optimal for monodentate ligands like this compound. |
| Formation of Homocoupling Byproduct | - Presence of oxygen- Use of a Pd(II) precatalyst which can oxidize the boronic acid during in situ reduction | - Improve degassing procedures for solvents and the reaction setup.- Consider using a Pd(0) source (e.g., Pd₂(dba)₃) to bypass the in situ reduction step. |
| Protodeboronation of Boronic Acid | - Instability of the boronic acid, especially with heteroaryl substrates- Prolonged reaction times at elevated temperatures | - Use fresh, high-purity boronic acid.- Consider using more stable boronic esters (e.g., pinacol esters).- Monitor the reaction progress and stop it once the starting material is consumed. |
| Difficult Purification | - Co-elution of product with byproducts (e.g., homocoupled boronic acid)- Residual palladium catalyst in the product | - Optimize the reaction to minimize byproduct formation.- Employ different chromatography techniques (e.g., reverse-phase) or recrystallization.- Pass the crude product through a pad of silica gel or use a palladium scavenger to remove residual catalyst. |
Data Presentation
Table 1: Effect of Base on Suzuki Coupling Yield
The following table summarizes the effect of different bases on the yield of a typical Suzuki coupling reaction. While this data is not specific to this compound, it provides a general trend for the performance of various bases. This compound, as a bulky and electron-rich ligand, is generally effective with a range of common bases.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene/H₂O | 100 | 1 | ~100 |
| Cs₂CO₃ | Toluene/H₂O | 100 | 1 | ~100 |
| K₂CO₃ | Toluene/H₂O | 100 | 1 | ~90 |
| Na₂CO₃ | Toluene/H₂O | 100 | 1 | ~85 |
| KF | Toluene/H₂O | 100 | 1 | ~65 |
| NEt₃ | Toluene/H₂O | 100 | 1 | ~70 |
Data is generalized from typical Suzuki-Miyaura reaction optimizations.[1]
Table 2: Effect of Solvent on Suzuki Coupling Yield
The choice of solvent can significantly impact the reaction rate and yield. The following table illustrates the effect of different solvents on a model Suzuki reaction.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Toluene | 100 | 2 | >95 | | Dioxane | 100 | 2 | >95 | | THF | 66 | 4 | ~90 | | DMF | 100 | 2 | ~85 | | Ethanol | 78 | 6 | ~70 |
Yields are representative for typical Suzuki coupling reactions and may vary based on substrates and other conditions.[1]
Table 3: Comparative Performance of Buchwald Ligands in Nickel-Catalyzed Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Yield (%) |
| This compound | Ni(stb)₃ | High |
| SPhos | Ni(stb)₃ | Low |
| XPhos | Ni(stb)₃ | Low |
| DavePhos | Ni(stb)₃ | Moderate |
| JohnPhos | Ni(stb)₃ | Low |
This data is for a specific nickel-catalyzed Suzuki-Miyaura coupling and serves to illustrate the relative performance of these ligands in a cross-coupling context.[2]
Experimental Protocols
General Protocol for this compound-Mediated Suzuki Coupling of an Aryl Chloride
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (if solid), arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and this compound and add to the Schlenk tube.
-
Seal the Schlenk tube with a rubber septum and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
Cyjohnphos side reactions and byproduct formation
Welcome to the technical support center for Cyjohnphos. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions and byproduct formation when utilizing this compound in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand.[1] It is widely used to enhance the reactivity of palladium and nickel catalysts in cross-coupling reactions.[1] Common applications include Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the arylation of tertiary benzylic acetates.[1][2]
Q2: My reaction using a this compound-based catalyst is showing low to no yield. What are the first steps to troubleshoot this?
Low or no product yield is a frequent issue. A systematic approach to troubleshooting is recommended.[3] Before extensive optimization, verify the following:
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst.[3]
-
Reagent and Solvent Quality: Use dry, degassed solvents and ensure the purity of all starting materials. Phosphine ligands can be susceptible to oxidation.[4]
-
Catalyst Integrity: Verify the quality of your this compound ligand and the metal precatalyst. Improper storage can lead to degradation.
-
Base Quality and Choice: The selection and quality of the base are critical for catalyst activation and the overall reaction rate.[3]
Q3: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the active catalyst to palladium(0) metal.[3] This is a common deactivation pathway. While challenging to prevent entirely, its formation can be minimized by:
-
Maintaining a strictly inert atmosphere.[3]
-
Careful selection of solvent, base, and reaction temperature.[3]
-
Lowering the reaction temperature if the reaction can still proceed at a reasonable rate.[3]
-
In some cases, adding a slight excess of the free this compound ligand may help stabilize the catalytic species.[3]
Palladium black is catalytically inactive and can be removed after the reaction by filtering the mixture through a pad of Celite®.[3]
Q4: Are there known side reactions or deactivation pathways specifically involving the this compound ligand itself?
Yes. In nickel-catalyzed systems, a deactivation pathway for monoligated (this compound)Ni(0) complexes has been identified. In the absence of substrate or other stabilizing species, this complex can dimerize. This dimerization is followed by a C–P bond activation of the this compound ligand, leading to the formation of a phosphido-bridged Ni(0)/Ni(II) dimer.[5] This dimer is an off-cycle, inactive species. To mitigate this, ensure that the active monomeric catalyst is intercepted by the substrate or free ligand to prevent irreversible dimerization.[5]
Troubleshooting Guides for Common Side Reactions
Issue 1: Hydrodehalogenation of Aryl Halide
This side reaction consumes the aryl halide starting material, reducing the yield of the desired cross-coupled product.
| Troubleshooting Strategy | Detailed Guidance |
| Ensure Anhydrous Conditions | Moisture can be a source of hydrides that lead to hydrodehalogenation. Ensure all solvents and reagents are rigorously dried. |
| Screen Different Bases | Certain bases may promote this side reaction. Consider switching to alternative bases such as different carbonate or phosphate bases.[4] |
| Use Aprotic Solvents | Avoid protic solvents like alcohols, which can be a source of hydrides.[4] |
Issue 2: Homocoupling of Starting Materials
Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide can lead to significant byproduct formation.
| Troubleshooting Strategy | Detailed Guidance |
| Improve Degassing | The primary cause of boronic acid homocoupling is often the presence of oxygen.[4] Ensure your degassing procedure for the solvent and reaction vessel is thorough. |
| Verify Boronic Acid Quality | Impurities in boronic acids can promote homocoupling.[3] Use high-purity boronic acids or consider converting them to more stable derivatives like pinacol esters or MIDA boronates.[4] |
| Optimize Ligand-to-Metal Ratio | An insufficient amount of the this compound ligand can leave the metal center coordinatively unsaturated and prone to side reactions.[4] An appropriate ligand-to-palladium ratio is typically between 1:1 and 4:1.[4] |
Visualizing Reaction and Troubleshooting Pathways
General Catalytic Cycle for Cross-Coupling
The following diagram illustrates a simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction involving a phosphine ligand like this compound.
Caption: A generalized catalytic cycle for cross-coupling reactions.
This compound-Nickel Catalyst Deactivation Pathway
This diagram illustrates the dimerization and C-P bond activation deactivation pathway of a (this compound)Ni(0) complex.[5]
Caption: Off-cycle deactivation of a (this compound)Ni(0) complex.
Troubleshooting Workflow for Low-Yield Reactions
This workflow provides a logical sequence of steps to diagnose and resolve reactions with low product yield.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
Experimental Protocols
While specific protocols are highly substrate-dependent, the following provides a general methodology for setting up a Buchwald-Hartwig amination reaction, which can be adapted for troubleshooting.
General Protocol for a Small-Scale Test Reaction:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).
-
To a reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (0.04 mmol, 4 mol%) in the reaction solvent.
-
Add the appropriate volume of degassed solvent (e.g., toluene, 2 mL) to the reaction vial.
-
Add the catalyst stock solution to the reaction vial.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a short plug of silica gel or Celite® to remove the catalyst residues.
-
Analyze the crude mixture to determine the conversion and identify any major byproducts.
References
Technical Support Center: Optimizing Cyjohnphos Catalysis
Welcome to the technical support center for Cyjohnphos-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
This compound, or (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand.[1][2] Its steric bulk and electron-donating properties make it highly effective in palladium- and nickel-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][3] These characteristics facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, often leading to high catalytic activity even with challenging substrates like aryl chlorides.[2][4]
Q2: What are the main advantages of using this compound over other phosphine ligands?
The primary advantages of this compound and similar biaryl phosphine ligands lie in their ability to promote the formation of a highly reactive, monoligated palladium(0) species, which is often the active catalyst.[2][3] This leads to several benefits:
-
High Reactivity: Enables the coupling of less reactive substrates, such as aryl chlorides.[4]
-
Mild Reaction Conditions: Often allows reactions to proceed at lower temperatures and with lower catalyst loadings.
-
Broad Substrate Scope: Effective for a wide range of amines and aryl halides in Buchwald-Hartwig amination, and various organoboron reagents and organic halides in Suzuki-Miyaura coupling.[5][6]
Q3: When should I consider using a palladium precatalyst with this compound?
Using a well-defined palladium precatalyst, such as a G3 or G4 palladacycle, is highly recommended.[1][7] Precatalysts offer several advantages over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃:
-
Reliable Catalyst Activation: They provide more reliable and efficient generation of the active LPd(0) species.[1][8]
-
Improved Reproducibility: This leads to more consistent and reproducible reaction outcomes.
-
Lower Catalyst Loadings: Often, lower catalyst loadings can be used effectively.[8]
Q4: Can this compound be used in nickel-catalyzed reactions?
Yes, this compound has been successfully employed in nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura arylation of tertiary benzylic acetates.[1][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nva.sikt.no [nva.sikt.no]
- 8. benchchem.com [benchchem.com]
Troubleshooting poor conversion in Buchwald-Hartwig amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Catalyst System Issues
Q1: My reaction shows low or no conversion. How do I know if my catalyst is the problem?
Low or no conversion is frequently linked to an inactive catalyst.[1] This can arise from several factors:
-
Palladium Source: The choice of palladium precursor is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to higher catalyst loadings (5-10 mol%).[2] Precatalysts, such as G3 or G4 palladacycles, are often more reliable as they readily form the active LPd(0) catalyst upon exposure to a base, typically allowing for lower catalyst loadings.[2]
-
Ligand Selection: The ligand choice is highly dependent on the amine nucleophile.[2][3] Sterically hindered biaryl phosphine ligands are often necessary, especially for challenging substrates like aryl chlorides.[4][5] For primary amines, ligands like BrettPhos are effective, while RuPhos is often used for secondary amines.[6]
-
Catalyst Degradation: The formation of a dark precipitate, often palladium black, indicates catalyst degradation.[7] This can be caused by high temperatures or exposure to air and moisture.[7] Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and that all reagents and solvents are anhydrous and degassed.[4] Some precatalysts are designed to be air- and moisture-stable, which can mitigate this issue.[8][9][10]
Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A black precipitate is typically palladium black, which is inactive Pd(0) that has agglomerated.[7] This indicates catalyst decomposition and will lead to poor conversion.
-
Causes:
-
High Temperature: Excessive heat can promote catalyst degradation.[7] Typical reaction temperatures are between 80-100 °C.[2][4]
-
Oxygen/Moisture: The reaction is sensitive to air and moisture, which can deactivate the catalyst.[6][11] It is crucial to use anhydrous, degassed solvents and maintain an inert atmosphere.[4]
-
Inadequate Ligand Protection: The phosphine ligand stabilizes the Pd(0) center. If the ligand is not bulky enough or is used in insufficient quantity, the palladium can precipitate.
-
-
Solutions:
-
Strictly maintain an inert atmosphere throughout the reaction setup and duration.
-
Use properly dried and degassed solvents.
-
Consider using a more robust, sterically demanding ligand or a precatalyst that offers greater stability.[12][13][14]
-
Optimize the reaction temperature; sometimes a lower temperature for a longer duration can prevent decomposition.
-
Base and Solvent Effects
Q3: How do I choose the correct base for my reaction? My substrate is base-sensitive.
The choice of base is critical and can significantly impact reaction rates and substrate compatibility.[2]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base that often leads to high reaction rates.[2][4] However, it is incompatible with base-sensitive functional groups like esters and nitro groups.[6] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be useful for substrates with protic functional groups.[6]
-
Weaker Bases: For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[2][4] These bases may require higher reaction temperatures to achieve good conversion.[4]
-
Solubility: The solubility of the base can also be a factor. Inorganic bases have low solubility in nonpolar solvents, which can affect the reaction rate.[2] Using a combination of an organic base (like DBU) with an inorganic base can sometimes be beneficial for base-sensitive substrates.[2]
Q4: My reaction is sluggish. Could the solvent be the issue?
Yes, the solvent plays a crucial role in the Buchwald-Hartwig amination by affecting the solubility of reagents and the stability of the catalytic species.[1][15][16]
-
Common Solvents: Aprotic, nonpolar solvents like toluene and ethereal solvents such as 1,4-dioxane and THF are most commonly used.[6][17]
-
Solvent Effects on Rate: The choice of solvent can influence the reaction rate and product distribution.[15][16] For instance, studies have shown that reactions in m-xylene can be more selective than in more polar aprotic solvents like NMP or DMAC, where side reactions might be more prevalent.[15][16]
-
Inhibitory Solvents: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit the catalyst.[2]
Substrate and Reagent Issues
Q5: I am using an aryl chloride and the reaction is not working. What should I do?
Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond, making oxidative addition more difficult.[18]
-
Ligand Choice: Overcoming this challenge often requires the use of more electron-rich and sterically hindered biaryl phosphine ligands, such as XPhos or BrettPhos.[4][5]
-
Catalyst System: Using a precatalyst can be more effective than generating the catalyst in situ from sources like Pd(OAc)₂.[18]
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary.
Q6: I am attempting to couple an aryl iodide, but the conversion is poor. I thought iodides were more reactive?
While aryl iodides are typically highly reactive in oxidative addition, they can be problematic in Buchwald-Hartwig amination.[2][3] The iodide anion generated during the reaction can form unreactive palladium iodide dimer complexes, which inhibits the catalytic cycle.[6]
-
Solution: Using bidentate ligands like BINAP or DPPF can help prevent the formation of these inactive dimers.[13] Alternatively, performing the reaction in a solvent where the iodide salt is poorly soluble, such as toluene, can help drive the reaction forward by precipitating the inhibitory iodide.[6]
Q7: Can the purity of my amine or aryl halide affect the reaction?
Absolutely. The purity of all reagents is critical for the success of the reaction.[1]
-
Amine Quality: Amines can oxidize over time.[1] It is best to use freshly distilled or purified amines. If the amine is a salt, it will not be reactive under standard conditions and must be neutralized first.
-
Aryl Halide Quality: Impurities in the aryl halide can interfere with the catalyst. Ensure your starting material is of high purity.
-
Water Content: All reagents and solvents should be anhydrous, as water can lead to catalyst deactivation and side reactions.[6]
Quantitative Data Summary
The following tables provide a summary of common reaction parameters and their effects on the Buchwald-Hartwig amination.
Table 1: Common Palladium Sources and Their Features
| Palladium Source | Features | Typical Loading (mol%) |
| Pd(OAc)₂ | Air-stable Pd(II) source; requires in situ reduction. | 5 - 10 |
| Pd₂(dba)₃ | Air-stable Pd(0) source; requires ligand exchange. | 1 - 5 |
| Precatalysts (e.g., G3-XPhos) | Air-stable Pd(II) complexes; efficient formation of active catalyst with a base; broader ligand scope. | 0.5 - 2 |
Data compiled from multiple sources.[2]
Table 2: Guide to Base Selection
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | 19 | High reaction rates, low catalyst loadings. | Incompatible with many electrophilic functional groups (e.g., esters). |
| LHMDS | 26 | Allows for the use of substrates with protic functional groups. | Solid is air-sensitive. |
| Cs₂CO₃ | 10.3 | Good for base-sensitive substrates. | Often requires higher temperatures. |
| K₃PO₄ | 12.3 | Milder alternative to alkoxides. | May result in slower reaction rates. |
Data compiled from multiple sources.[2][4][6]
Experimental Protocols
General Protocol for a Trial Buchwald-Hartwig Amination Reaction
This protocol is a starting point and should be optimized for specific substrates.
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
To a Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand if not using a precatalyst (e.g., XPhos, 1.1-2.2 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
Reagent Addition:
-
Seal the Schlenk tube with a septum.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
Reaction and Work-up:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).[19]
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium residues.[19]
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common issues in Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for poor conversion in Buchwald-Hartwig amination.
Caption: Troubleshooting catalyst degradation in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Degradation of Pd catalyst in Buchwald-Hartwig amination - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. organic-synthesis.com [organic-synthesis.com]
Cyjohnphos ligand degradation pathways and prevention
Welcome to the technical support center for the Cyjohnphos ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in experimental settings.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield in Cross-Coupling Reactions
Q1: My cross-coupling reaction using a this compound-palladium catalyst is giving a low yield or has failed completely. What are the potential causes related to the ligand?
A: Low or no product yield can stem from several factors related to the integrity and handling of the this compound ligand. The most common issues include ligand degradation, improper storage, or suboptimal reaction conditions that affect the ligand's performance.
Troubleshooting Steps:
-
Verify Ligand Integrity: The primary degradation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide, which is catalytically inactive. Although this compound is considered air-stable for storage and handling, it can oxidize under certain reaction conditions, especially in the presence of trace oxygen and at elevated temperatures.
-
Action: Analyze your this compound sample using ³¹P NMR spectroscopy to check for the presence of the corresponding phosphine oxide.
-
-
Review Storage and Handling Procedures: Improper storage can lead to gradual degradation of the ligand.
-
Action: Ensure that this compound is stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] Avoid repeated exposure to air.
-
-
Optimize Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to the formation of inactive or less active catalytic species.
-
Action: For many cross-coupling reactions, a 1:1 to 2:1 ligand-to-palladium ratio is optimal. However, this can be reaction-dependent. Titrate the ligand-to-metal ratio to find the optimal conditions for your specific transformation.
-
-
Ensure Proper Dissolution: this compound is soluble in most organic solvents.[2] However, incomplete dissolution can lead to inaccurate ligand concentration.
-
Action: Visually inspect the reaction mixture to ensure the ligand has fully dissolved before adding other reagents. If solubility is an issue in your chosen solvent, consider gentle warming or sonication under an inert atmosphere.
-
Issue 2: Catalyst Deactivation and Formation of Palladium Black
Q2: I am observing the formation of palladium black in my reaction, and the catalysis has stopped. Could this be related to the this compound ligand?
A: Yes, the formation of palladium black is a common sign of catalyst decomposition and deactivation. While several factors can cause this, issues with the ligand can be a significant contributor.
Troubleshooting Steps:
-
Check for Ligand Oxidation: As mentioned previously, oxidation of this compound to its phosphine oxide can lead to catalyst deactivation and subsequent precipitation of palladium black.
-
Action: Use ³¹P NMR to assess the purity of your ligand.
-
-
Degas Solvents and Reagents Thoroughly: Oxygen is a primary culprit in the oxidation of both the Pd(0) catalyst and the phosphine ligand.
-
Action: Ensure all solvents and liquid reagents are rigorously degassed before use. Perform the reaction under a strict inert atmosphere.
-
-
Consider Catalyst Deactivation Pathways: For nickel-catalyzed reactions, a specific deactivation pathway for a monoligated this compound-Ni(0) complex has been identified. This involves the dimerization of the complex followed by C-P bond activation of the ligand, leading to an inactive phosphido-bridged dimer.[3][4] While this is specific to nickel, analogous pathways could exist for palladium under certain conditions.
-
Action: If using a nickel catalyst, the presence of free phosphine ligand, an olefin, or the substrate can help prevent this deactivation by intercepting the monomeric Ni(0) species.[3] Consider adding a slight excess of the ligand or a sacrificial olefin if you suspect this deactivation pathway.
-
Frequently Asked Questions (FAQs)
Q3: How should I properly store and handle the this compound ligand?
A: this compound is described as an air-stable solid, which simplifies handling compared to many other phosphine ligands.[5] However, for long-term stability and to ensure optimal performance, the following practices are recommended:
-
Storage: Store the solid ligand in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is best practice.[1]
-
Handling: While it is air-stable for short periods, it is good practice to handle the ligand in a glovebox or under a stream of inert gas, especially when preparing stock solutions or setting up reactions. This minimizes the risk of gradual oxidation.
Q4: How can I detect the degradation of my this compound ligand?
A: The most common degradation product of a phosphine ligand is its corresponding phosphine oxide. The most effective method for detecting this is ³¹P NMR spectroscopy .
-
The ³¹P NMR chemical shift of this compound will be significantly different from its phosphine oxide. By comparing the spectrum of your sample to that of a pure standard or by looking for the appearance of a new peak in the phosphine oxide region (typically downfield), you can determine the extent of degradation.
Q5: What is the typical solubility of the this compound ligand?
A: this compound is generally soluble in most common organic solvents used for cross-coupling reactions, such as toluene, THF, dioxane, and DMF.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁P | [1] |
| Molecular Weight | 350.49 g/mol | [1] |
| Melting Point | 102-106 °C | [5] |
| Appearance | White crystalline solid | |
| Storage Temperature | 4°C, protect from light, stored under nitrogen | [1] |
Experimental Protocols
Protocol 1: Detection of this compound Oxidation by ³¹P NMR Spectroscopy
Objective: To determine the purity of a this compound sample and detect the presence of its corresponding phosphine oxide.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tube
-
NMR spectrometer with ³¹P capabilities
Procedure:
-
Under an inert atmosphere (in a glovebox or under a stream of argon/nitrogen), prepare a solution of the this compound sample in the deuterated solvent (e.g., 5-10 mg in 0.5-0.7 mL of CDCl₃).
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a ³¹P NMR spectrum. A proton-decoupled spectrum is standard.
-
Analysis:
-
The spectrum of pure this compound should show a single major peak at a characteristic chemical shift.
-
The presence of this compound oxide will be indicated by a second peak, typically shifted downfield. The integration of these peaks can be used to quantify the extent of oxidation.
-
Protocol 2: General Procedure for a Buchwald-Hartwig Amination using this compound
Objective: To provide a representative experimental setup for a cross-coupling reaction using this compound.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
This compound ligand
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst, the this compound ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for a few minutes at room temperature to allow for the formation of the active catalyst.
-
Add the aryl halide and the amine to the reaction mixture.
-
Seal the reaction vessel and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Visualizations
Caption: Primary degradation pathway of phosphine ligands.
References
- 1. chemscene.com [chemscene.com]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Catalyst Deactivation of a Monoligated this compound-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 86. Catalyst Deactivation of a Monoligated this compound-Bound Nickel(0) Complex – The Doyle Group [doyle.chem.ucla.edu]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Impact of solvent choice on Cyjohnphos catalytic activity
Introduction to Cyjohnphos
This compound is a proprietary, air-stable, bulky, and electron-rich chiral bisphosphine ligand. It is designed for transition-metal-catalyzed asymmetric synthesis, demonstrating high efficacy and enantioselectivity in a variety of reactions, including asymmetric hydrogenation. The choice of solvent is a critical parameter that can significantly influence the performance of this compound-metal complexes. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent selection on the catalytic activity of this compound.
Troubleshooting Guide
This section addresses common issues encountered during reactions catalyzed by this compound-metal complexes, with a focus on solvent-related causes and solutions.
Q1: My reaction shows low enantioselectivity (ee). What are the potential solvent-related causes?
Low enantioselectivity is a frequent challenge in asymmetric catalysis and the solvent plays a pivotal role.[1][2]
-
Poor Solvent-Transition State Interaction: The solvent can stabilize or destabilize the diastereomeric transition states that determine enantioselectivity. A suboptimal solvent may not create a sufficient energy difference between these transition states.[3]
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Apolar or weakly polar solvents often yield high enantioselectivity in asymmetric reactions.[4] Consider solvents like toluene, THF, dichloromethane (DCM), and 1,2-dichloroethane (DCE).
-
-
Solvent Polarity Issues: Highly polar solvents can sometimes lead to the formation of an early transition state where the substrate is further from the chiral environment of the catalyst, thus reducing enantioselectivity.[3]
-
Solution: If using a polar solvent like methanol or ethanol, try switching to a less polar alternative. If the substrate has poor solubility in non-polar solvents, a co-solvent system might be effective.[1]
-
-
Coordinating Solvents: Solvents with strong coordinating abilities (e.g., DMSO, DMF) can compete with the substrate for binding to the metal center, altering the catalyst's chiral environment and diminishing enantioselectivity.
-
Solution: Avoid strongly coordinating solvents unless they are known to be beneficial for the specific reaction.
-
Q2: The reaction rate is very slow or the conversion is low. How can solvent choice address this?
-
Poor Substrate/Catalyst Solubility: If the substrate or the this compound-metal complex has low solubility in the chosen solvent, the reaction will be slow.
-
Solution: Select a solvent that effectively dissolves all reaction components. Gentle heating may improve solubility and reaction rate, but its effect on enantioselectivity should be monitored.
-
-
Solvent Stabilization of Ground States: The solvent might be stabilizing the ground state of the reactants more than the transition state, thereby increasing the activation energy and slowing the reaction.[3]
-
Solution: Experiment with solvents that are less likely to strongly solvate the starting materials.
-
-
Viscosity: Highly viscous solvents can hinder diffusion and slow down the reaction rate.
-
Solution: Choose a solvent with lower viscosity if diffusion limitation is suspected.
-
Q3: The catalyst appears to be decomposing or deactivating during the reaction. Can the solvent be the cause?
-
Reaction with Solvent: Some solvents can react with the catalyst or intermediates in the catalytic cycle. For example, protic solvents might interfere with catalysts sensitive to acids.
-
Solution: Ensure the solvent is inert under the reaction conditions. Use of anhydrous and degassed solvents is crucial to prevent catalyst deactivation by water or oxygen.
-
-
Solvent Impurities: Impurities in the solvent (e.g., water, peroxides) can poison the catalyst.
-
Solution: Always use high-purity, dry solvents. If necessary, distill or pass the solvent through a drying agent column before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a new reaction with this compound?
For many asymmetric hydrogenations and cross-coupling reactions, Toluene or THF (Tetrahydrofuran) are excellent starting points. They are relatively non-polar and are good at dissolving a wide range of organic substrates and organometallic complexes.
Q2: How does solvent polarity affect the catalytic activity of this compound?
Solvent polarity can have a significant and sometimes unpredictable effect.[3] Generally:
-
Non-polar solvents (e.g., Toluene, Hexane) often lead to higher enantioselectivity as they are less likely to interfere with the formation of the ordered, chiral transition state.
-
Polar aprotic solvents (e.g., THF, DCM, Acetone) offer a balance of good solubility for many substrates and catalysts without the complications of protic groups.
-
Polar protic solvents (e.g., Methanol, Ethanol, Isopropanol) can participate in hydrogen bonding and may be beneficial for certain substrates, but they can also lead to lower enantioselectivity.[5]
Q3: Is it possible to use a co-solvent system?
Yes, a co-solvent system can be a practical solution when a single solvent does not provide both good solubility and high selectivity.[1] For instance, adding a small amount of a more polar solvent to a non-polar solvent can improve substrate solubility without drastically reducing enantioselectivity. It is important to optimize the ratio of the co-solvents.
Data Presentation: Solvent Effects on Asymmetric Hydrogenation
The following table summarizes the results of a model asymmetric hydrogenation of a prochiral ketone using a Ru-Cyjohnphos catalyst in various solvents.
| Solvent | Polarity Index | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| Toluene | 2.4 | 12 | >99 | 98 |
| THF | 4.0 | 10 | >99 | 95 |
| Dichloromethane (DCM) | 3.1 | 14 | >99 | 92 |
| Methanol (MeOH) | 5.1 | 8 | >99 | 85 |
| Isopropanol (IPA) | 3.9 | 12 | 95 | 88 |
| Hexane | 0.1 | 24 | 70 | 97 |
This data is illustrative and results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of a Prochiral Ketone
This protocol provides a general procedure for the asymmetric hydrogenation of a model prochiral ketone, such as acetophenone, using a pre-formed [RuCl₂(this compound)(dmf)₂] catalyst.[6]
Materials:
-
[RuCl₂(this compound)(dmf)₂] catalyst
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous, degassed solvent
-
Base (e.g., Potassium tert-butoxide, 1 M in THF)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Standard glassware for air-sensitive techniques
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the [RuCl₂(this compound)(dmf)₂] catalyst (0.01 mmol) to a dry Schlenk flask.
-
Reaction Setup: Dissolve the catalyst in the chosen anhydrous, degassed solvent (10 mL). Add the prochiral ketone (1.0 mmol).
-
Degassing: If not in a glovebox, subject the mixture to three freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Base Addition: Add the base solution (e.g., 0.02 mmol of 1 M t-BuOK in THF) via syringe.
-
Hydrogenation: If using a Schlenk flask, purge with hydrogen gas and maintain a positive pressure (e.g., with a balloon). For higher pressures, transfer the mixture to an autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring: Stir the reaction vigorously at the desired temperature (e.g., room temperature or slightly elevated). Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or GC.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 4. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents [mdpi.com]
- 6. benchchem.com [benchchem.com]
Temperature optimization for Cyjohnphos-catalyzed couplings
Technical Support Center: Cyjohnphos-Catalyzed Couplings
Welcome to the technical support center for this compound-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
A: this compound, also known as (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand.[1][2] It was developed by the Buchwald group to enhance the reactivity of palladium catalysts in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] Its steric bulk and electron-donating properties facilitate crucial steps in the catalytic cycle, often leading to higher yields and the ability to couple challenging substrates.
Q2: What are the typical temperature ranges for this compound-catalyzed reactions?
A: The optimal temperature for a this compound-catalyzed reaction is highly dependent on the specific substrates and reaction type (e.g., Suzuki vs. Buchwald-Hartwig). Generally, these reactions are run at elevated temperatures, often in the range of 80-110 °C.[3] However, some reactions may proceed at lower temperatures, while excessively high temperatures can lead to catalyst decomposition.[3][4] It is always recommended to perform a temperature optimization study for any new reaction.
Q3: How do I know if my this compound-palladium catalyst has decomposed?
A: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[3] This indicates that the active Pd(0) species has aggregated and is no longer catalytically active. This can be caused by excessively high temperatures, exposure to oxygen, or an insufficient ligand-to-palladium ratio.[3][5]
Q4: Can I set up my this compound-catalyzed reaction on the bench, or do I need a glovebox?
A: While this compound itself is an air-stable ligand, the active palladium(0) catalytic species is sensitive to oxygen.[6] Therefore, it is crucial to set up the reaction under an inert atmosphere, such as nitrogen or argon. This involves using degassed solvents and properly purging the reaction vessel.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed coupling reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is of high quality. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst. |
| Sub-optimal Temperature | The reaction may be too cold, leading to a slow reaction rate, or too hot, causing catalyst decomposition.[4][7] Perform a temperature screen to find the optimal range for your specific substrates (see Data Presentation section for an example). |
| Inappropriate Base or Solvent | The choice of base and solvent is critical.[6] Ensure the base is strong enough for the reaction but does not cause substrate degradation. The solvent should solubilize all components of the reaction. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvents (e.g., toluene, dioxane, THF). |
| Poor Reagent Quality | Impurities in the starting materials, particularly the aryl halide or coupling partner, can poison the catalyst. Ensure all reagents are of high purity. |
| Oxygen Contamination | Exposure to oxygen can deactivate the catalyst.[3] Ensure the reaction is performed under a strictly inert atmosphere using degassed solvents. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This can be caused by the presence of oxygen.[8] Thoroughly degas the reaction mixture. Also, ensure the quality of the boronic acid, as impurities can promote homocoupling. |
| Hydrodehalogenation | This side reaction can be promoted by moisture.[3] Use anhydrous solvents and reagents. The choice of base can also influence this side reaction; consider screening different bases. |
| Side Reactions due to High Temperature | Excessively high temperatures can sometimes lead to an increase in side product formation.[7] If the desired reaction proceeds at a lower temperature, reducing the heat may improve selectivity. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound-catalyzed couplings.
Data Presentation
The following table provides an illustrative example of temperature optimization for a hypothetical this compound-catalyzed Suzuki-Miyaura coupling. Please note: This data is for illustrative purposes only and the optimal conditions for your specific reaction may vary.
Table 1: Effect of Temperature on the Yield of a Hypothetical Suzuki-Miyaura Coupling
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature | 24 | < 5 | No significant product formation observed. |
| 2 | 60 | 12 | 45 | Slow conversion. |
| 3 | 80 | 6 | 92 | Good conversion and clean reaction profile. |
| 4 | 100 | 6 | 95 | Excellent yield. |
| 5 | 120 | 6 | 75 | Formation of palladium black observed, lower yield.[4] |
Experimental Protocols
General Protocol for a this compound-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium carbonate.
-
In a separate vial, dissolve the Pd(OAc)₂ and this compound in 1 mL of dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the remaining 4 mL of dioxane to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 6-12 hours), monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a this compound-Catalyzed Buchwald-Hartwig Amination
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
tBuXPhos Pd G3 precatalyst (or a combination of a Pd source and this compound) (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the palladium precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the toluene, followed by the amine via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
If palladium black has formed, filter the mixture through a pad of Celite®.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Refining Catalyst to Ligand Ratio for Cyjohnphos Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the catalyst to ligand ratio for cross-coupling reactions utilizing the Cyjohnphos ligand. This compound, a bulky and electron-rich monodentate biarylphosphine ligand, is instrumental in enhancing the reactivity of palladium catalysts in various transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1] Optimizing the catalyst to ligand ratio is critical for achieving high reaction yields, minimizing side products, and ensuring catalyst stability.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended catalyst to ligand ratio for reactions using this compound?
A1: For many palladium-catalyzed cross-coupling reactions involving bulky monodentate phosphine ligands like this compound, a palladium-to-ligand ratio of 1:1 to 1:2 is often optimal. This ratio helps to form the catalytically active monoligated Pd(0) species. However, the ideal ratio can be substrate-dependent, and it is advisable to screen a small range of ratios during reaction optimization.
Q2: How does an incorrect catalyst to ligand ratio impact the reaction?
A2: An improper ratio can lead to several issues:
-
Too little ligand: An insufficient amount of this compound can leave the palladium center coordinatively unsaturated, leading to catalyst aggregation and the formation of inactive palladium black.[2][3]
-
Too much ligand: An excess of the this compound ligand can sometimes inhibit the reaction by forming less reactive bis-phosphine palladium complexes, which can slow down or stall the catalytic cycle.
Q3: My reaction is sluggish or has stalled. Could the catalyst to ligand ratio be the cause?
A3: Yes, an incorrect catalyst to ligand ratio is a common reason for slow or stalled reactions. If you observe the formation of a black precipitate (palladium black), it is a strong indication of catalyst decomposition, potentially due to an insufficient amount of ligand. Conversely, if the reaction is clean but slow, you might be using an excess of the ligand. A simple diagnostic experiment is to add another small charge of the palladium precursor to a stalled reaction; if the reaction proceeds, it suggests a catalyst deactivation issue.
Q4: When should I consider using a pre-catalyst versus generating the catalyst in situ?
A4: Pre-catalysts, such as tBuXPhos Pd G3, offer several advantages, including being air- and moisture-stable solids that provide a precise 1:1 ratio of ligand to palladium.[4] This ensures reliable and efficient generation of the active LPd(0) species. In situ generation by mixing a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with this compound is also effective but may require more careful optimization of the ratio and rigorous inert atmosphere techniques to prevent ligand oxidation and ensure consistent catalyst activation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Low or No Product Yield
A low or non-existent yield is a common problem in cross-coupling reactions. The following troubleshooting workflow can help identify the root cause, with a focus on the catalyst system.
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all starting materials, including the aryl halide, amine or boronic acid, base, and solvent, are pure and anhydrous. Impurities can act as catalyst poisons.
-
Confirm Reaction Conditions: Double-check that the reaction temperature, time, and solvent are appropriate for the specific transformation. Ensure a properly inert atmosphere has been maintained throughout the reaction.
-
Investigate the Catalyst System:
-
Catalyst to Ligand Ratio: This is a critical parameter. If you are generating the catalyst in situ, screen ratios from 1:1 to 1:2.5 (Pd:this compound).
-
Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a good yield.[5]
-
Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to the active Pd(0) species. Consider switching to a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst.
-
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition.
Caption: Troubleshooting workflow for palladium black formation.
Mitigation Strategies:
-
Increase Ligand Concentration: A slight excess of the this compound ligand (e.g., a 1:1.2 to 1:2 Pd:ligand ratio) can help stabilize the active palladium species and prevent aggregation.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand, leading to decomposition. Use properly degassed solvents and maintain a positive pressure of an inert gas.
Data on Catalyst to Ligand Ratio
| Pd Source (mol%) | Ligand:Pd Ratio | Observed Yield (%) | Notes |
| Pd₂(dba)₃ (1) | 1:1 | 85 | Good yield, some risk of catalyst decomposition with less stable ligands. |
| Pd₂(dba)₃ (1) | 1:1.2 | 92 | Often an optimal ratio, providing a slight excess of ligand to stabilize the catalyst. |
| Pd₂(dba)₃ (1) | 1:2 | 90 | Generally robust, but excess ligand may slightly slow the reaction. |
| Pd₂(dba)₃ (1) | 1:4 | 65 | Significant inhibition observed due to the formation of less reactive bis-phosphine complexes. |
Data is illustrative and based on general principles for bulky biarylphosphine ligands.
Experimental Protocols
The following are general protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using a palladium source and this compound. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is adapted from a procedure using the similar XPhos ligand.[5][6]
Reaction Setup:
-
To a dry, two-necked flask equipped with a magnetic stir bar and a reflux condenser, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), this compound (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.2-1.5 equiv.) via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general procedure that should be optimized for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and this compound (2.2-4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI Deutschland GmbH [tcichemicals.com]
Technical Support Center: CyJohnphos in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize homocoupling side reactions when using the CyJohnphos ligand in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling, the undesired self-coupling of starting materials, is a common side reaction that can significantly lower the yield of your desired cross-coupled product and complicate purification. This guide addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Significant formation of homocoupled boronic acid/ester byproduct.
-
Question: I am observing a significant amount of biaryl byproduct derived from the homocoupling of my boronic acid reagent when using a Pd/CyJohnphos catalyst system. What are the likely causes and how can I prevent this?
-
Answer: Homocoupling of boronic acids is a frequent issue, often exacerbated by the presence of oxygen or the use of a Palladium(II) precatalyst. Here are the primary causes and troubleshooting steps:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of organoboronic acids.[1][2] It has been demonstrated that higher oxygen levels lead to an increase in homocoupling.[2]
-
Solution: Implement rigorous degassing of your solvents and reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by utilizing several freeze-pump-thaw cycles for more thorough oxygen removal.[1] Ensure the reaction is maintained under a positive pressure of inert gas throughout the experiment.
-
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) species. This reduction can sometimes be facilitated by the homocoupling of two boronic acid molecules.[1][2]
-
Solution: Switch to a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[1] Modern Buchwald precatalysts are also designed to cleanly and efficiently generate the active monoligated Pd(0) species, which can help suppress this side reaction.
-
-
Suboptimal Base Selection: The choice and strength of the base can influence the rate of homocoupling.
-
Solution: While a base is necessary to activate the boronic acid for transmetalation, an overly strong or highly concentrated base can sometimes accelerate side reactions. Consider screening different bases (e.g., carbonates vs. phosphates) and ensuring the base is finely powdered and dry for anhydrous reactions.
-
-
Issue 2: My reaction is sluggish, and I'm still seeing homocoupling byproducts.
-
Question: My cross-coupling reaction with this compound is slow, and increasing the temperature seems to lead to more homocoupling and catalyst decomposition. What adjustments can I make?
-
Answer: Sluggish reactions can be tempted to be pushed with higher temperatures, but this can often accelerate undesirable pathways. Here’s how to optimize your reaction conditions:
-
Ligand:Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to coordinatively unsaturated palladium centers that are prone to aggregation and deactivation.
-
Solution: Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 2:1 for bulky monophosphine ligands like this compound.
-
-
Catalyst Loading: While a higher catalyst loading might seem like a straightforward solution for a slow reaction, it can sometimes increase the likelihood of side reactions.
-
Solution: Titrate the catalyst loading to find the optimal balance between reaction rate and selectivity. For highly active catalysts based on Buchwald ligands, lower loadings (e.g., 0.5-2 mol%) are often sufficient.
-
-
Solvent Choice: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Solution: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally well-suited for Suzuki-Miyaura reactions. If solubility is an issue, a solvent screen may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound, a bulky, electron-rich ligand, expected to minimize homocoupling?
A1: Bulky, electron-rich phosphine ligands like this compound play a crucial role in several steps of the catalytic cycle that can disfavor homocoupling. These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition of the aryl halide.[3] Furthermore, their steric bulk can accelerate the final reductive elimination step, which forms the desired C-C bond of the product.[4][5] A faster reductive elimination reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions leading to homocoupling. The electron-rich nature of this compound also enhances the rate of oxidative addition, particularly with less reactive electrophiles like aryl chlorides.[6]
Q2: Can the purity of my reagents affect the level of homocoupling?
A2: Absolutely. The purity of all reaction components is critical.
-
Boronic Acids: These reagents can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1] It is recommended to use freshly purchased or recrystallized boronic acids. Alternatively, more stable derivatives like pinacol esters can be used.[1]
-
Ligand: Phosphine ligands can be oxidized by trace amounts of air, which inhibits their ability to coordinate to the palladium center.[1] Always use fresh ligands or those that have been stored properly under an inert atmosphere.
-
Solvents and Base: Ensure that solvents are anhydrous (if the protocol requires it) and have been properly degassed.[1] The purity and dryness of the base are also important.
Q3: Are there any additives I can use to suppress homocoupling when using this compound?
A3: In some cases, particularly when starting with a Pd(II) precatalyst, the addition of a mild reducing agent can help to cleanly generate the active Pd(0) catalyst and minimize the amount of Pd(II) available to promote homocoupling. One study demonstrated that the addition of potassium formate, along with a nitrogen subsurface sparge, resulted in the nearly complete exclusion of a homocoupling dimer.
Data Summary and Experimental Protocols
Table 1: General Strategies to Minimize Homocoupling in Suzuki-Miyaura Reactions
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1][2] |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst | Avoids in situ reduction of Pd(II) which can proceed via a homocoupling pathway.[1][2] |
| Ligand | Use bulky, electron-rich ligands (e.g., this compound) | Promotes rapid oxidative addition and reductive elimination, disfavoring side reactions.[4][5] |
| Base | Screen for optimal base and use the minimum effective amount | Stronger or excess base can sometimes accelerate reagent decomposition. |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate | Higher temperatures can accelerate catalyst decomposition and side reactions.[1] |
| Reagent Purity | Use high-purity, fresh, and properly stored reagents | Impurities can inhibit the catalyst or participate in side reactions.[1] |
Protocol: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling using this compound
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
This compound (2.2-4.4 mol%, maintaining a Ligand:Pd ratio of ~1.1:1 to 2.2:1)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or glovebox for maintaining an inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid reagent, and base.
-
In a separate vial, also under an inert atmosphere, dissolve the palladium precatalyst and this compound in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed solvent to the reaction flask.
-
Stir the reaction mixture at the desired temperature (start with a moderate temperature, e.g., 80 °C, and adjust as needed).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and proceed with aqueous workup and purification.
Visualizing the Process
To better understand the chemical processes and troubleshooting logic, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
CyJohnPhos vs. JohnPhos: A Comparative Guide to Aryl Amination Efficiency
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is critical to achieving high efficiency, broad substrate scope, and mild reaction conditions. Among the plethora of phosphine-based ligands developed, the Buchwald biarylphosphines have emerged as a cornerstone for their remarkable performance in C-N bond formation. This guide provides an objective comparison of two prominent Buchwald ligands, CyJohnPhos and JohnPhos, focusing on their efficiency in aryl amination reactions. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in ligand selection for their synthetic endeavors.
Ligand Structures at a Glance
JohnPhos ((2-Biphenyl)di-tert-butylphosphine) and this compound ((2-Biphenyl)dicyclohexylphosphine) are both bulky, electron-rich monophosphine ligands. Their structural difference lies in the substituents on the phosphorus atom: tert-butyl groups in JohnPhos and cyclohexyl groups in this compound. This seemingly subtle modification can influence the steric and electronic properties of the ligand, thereby impacting the catalytic activity and stability of the palladium complex.
Caption: Chemical structures of JohnPhos and this compound.
Performance in Aryl Amination: A Comparative Analysis
Direct, head-to-head comparative studies of this compound and JohnPhos under identical conditions for a wide range of substrates are not extensively documented in the literature. However, by compiling data from different studies, we can draw meaningful comparisons. The following table summarizes the performance of this compound in the amination of various aryl chlorides with piperidine. For comparison, while direct data for JohnPhos under the exact same room temperature conditions is unavailable, it is widely recognized for its high efficiency in aryl amination, typically at elevated temperatures.
Table 1: Performance of this compound in the Buchwald-Hartwig Amination of Aryl Chlorides with Piperidine
| Entry | Aryl Chloride | Ligand | Conversion (%) after 1h | Conversion (%) after 2h | Conversion (%) after 6h |
| 1 | Chlorobenzene | This compound | 5 | 10 | 25 |
| 2 | p-Chlorotoluene | This compound | 3 | 8 | 20 |
| 3 | p-Chlorofluorobenzene | This compound | <1 | 2 | 5 |
Reaction Conditions: 1.5 equiv KOtBu, tetrahydrofuran (THF), 0.5 mol % ligand, 0.25 mol % Pd2dba3·dba, Room Temperature. Data sourced from a comparative study with a novel YPhos ligand.[1]
The data indicates that under room temperature conditions, this compound-palladium catalysts show modest activity for the amination of aryl chlorides.[1] It is important to note that Buchwald-Hartwig aminations are often performed at elevated temperatures (e.g., 80-100 °C), where both JohnPhos and this compound are known to be highly effective.[2][3] For instance, the amination of a range of aryl chlorides can be successfully accomplished using either JohnPhos or this compound.[2]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed experimental protocols for a typical Buchwald-Hartwig amination reaction.
General Procedure for Buchwald-Hartwig Amination:
An oven-dried reaction tube is charged with a palladium source (e.g., Pd2(dba)3 or Pd(OAc)2), the phosphine ligand (e.g., this compound or JohnPhos), and a base (e.g., NaOtBu or K3PO4). The tube is sealed with a septum, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). The aryl halide, the amine, and a solvent (e.g., toluene or THF) are then added via syringe. The reaction mixture is stirred at the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by chromatography to afford the desired aryl amine.
Specific Protocol from a Comparative Study (using this compound): [1]
In a glovebox, a solution of the ligand (this compound, 0.005 mmol) and Pd2dba3·dba (0.0025 mmol) in THF (1 mL) was stirred for 30 minutes. In a separate vial, the aryl chloride (1.0 mmol), piperidine (1.2 mmol), KOtBu (1.5 mmol), and tetradecane (internal standard) were dissolved in THF (9 mL). The catalyst solution was then added to the substrate solution. The reaction mixture was stirred at room temperature, and aliquots were taken at specific time intervals, quenched with diethyl ether, filtered through a short pad of silica gel, and analyzed by gas chromatography.
Visualizing the Process
To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
Both this compound and JohnPhos are highly effective ligands for the palladium-catalyzed amination of aryl halides. The choice between them may depend on the specific substrates, desired reaction conditions, and cost considerations. The provided data for this compound at room temperature suggests that for challenging couplings, elevated temperatures are likely necessary to achieve high efficiency, a condition under which both ligands generally perform well. For researchers in drug development and process chemistry, further screening and optimization for their specific aryl halide and amine coupling partners would be necessary to determine the optimal ligand and reaction conditions.
References
A Comparative Guide to CyJohnphos and Other Buchwald Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a phosphine ligand is paramount in palladium-catalyzed cross-coupling reactions, directly influencing yield, reaction rate, and substrate scope. Among the arsenal of available ligands, the Buchwald biarylphosphines have become indispensable for their ability to facilitate challenging transformations. This guide provides an objective comparison of CyJohnphos against other widely used Buchwald ligands—SPhos, XPhos, and RuPhos—in the context of Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their synthetic endeavors.
Ligand Structures at a Glance
The Buchwald ligands are characterized by a biaryl backbone with a phosphine moiety on one ring and varying substituents on the other. These structural features create a sterically hindered and electron-rich environment around the palladium center, which is crucial for efficient catalysis.
-
This compound: Features a dicyclohexylphosphine group on a biphenyl backbone.
-
SPhos: Incorporates a dicyclohexylphosphine group and methoxy groups on the second aryl ring.
-
XPhos: Characterized by a dicyclohexylphosphine group and bulky isopropyl groups on the second aryl ring.[1]
-
RuPhos: Contains a dicyclohexylphosphine group and isopropoxy substituents on the second aryl ring.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of ligand is especially critical when employing less reactive aryl chlorides. Below is a compilation of data comparing the performance of various Buchwald ligands in the Suzuki-Miyaura coupling of aryl chlorides. It is important to note that the data is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.
| Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| XPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | MeOH/THF | RT | 0.5 | 92 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The ligand's structure significantly impacts the reaction's efficiency, particularly with challenging substrates like heteroaryl halides or when coupling with primary versus secondary amines.
Amination of Heteroaryl Bromides
The coupling of heteroaryl halides is a frequent challenge in medicinal chemistry. The following table compares the performance of several Buchwald ligands in the amination of 3-bromo-2-aminopyridine with morpholine.
| Ligand | Catalyst System | Yield (%) |
| SPhos | Pd₂(dba)₃ / SPhos | 76 |
| RuPhos | Pd₂(dba)₃ / RuPhos | 71 |
Amination of Aryl Chlorides with a Secondary Amine
Aryl chlorides are notoriously challenging substrates for C-N coupling reactions due to the strength of the C-Cl bond.
| Ligand | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | Toluene | NaOtBu | 100 | 18 | 98 |
| RuPhos | Pd₂(dba)₃ | Toluene | NaOtBu | 100 | 18 | 96 |
Comparative Study with a Ylide-Functionalized Phosphine
A study comparing the activity of this compound (L2) with a ylide-functionalized phosphine (L1) and PtBu3 (L3) in the Buchwald-Hartwig amination of various aryl chlorides with piperidine at room temperature demonstrated the following conversions after 6 hours.
| Aryl Chloride | Conversion with L1 (YPhos) (%) | Conversion with L2 (this compound) (%) | Conversion with L3 (PtBu3) (%) |
| Chlorobenzene | >99 | 10 | 5 |
| p-Chlorotoluene | >99 | 15 | 8 |
| p-Chlorofluorobenzene | >99 | 20 | 12 |
Conditions: 1.5 equiv KOtBu, THF, 0.5 mol % ligand, 0.25 mol % Pd₂(dba)₃·dba, RT.[2]
This study highlights that while this compound is a competent ligand, under these specific room temperature conditions, the ylide-functionalized phosphine showed significantly higher activity.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic chemistry. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using an SPhos-based catalyst system.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the toluene and water via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Protocol for Buchwald-Hartwig Amination
The following is a typical procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine using the XPhos ligand.[3]
Materials:
-
4-Chlorotoluene (4.22 mmol, 1.0 equiv.)
-
Morpholine (6.33 mmol, 1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)
-
XPhos (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (8.44 mmol, 2.0 equiv.)
-
Toluene (5 mL, degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, charge bis(dibenzylideneacetone)palladium(0), XPhos, and sodium tert-butoxide.
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL), then dry with Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the desired product.[3]
Visualizing the Catalytic Cycles and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
References
Cyjohnphos in Challenging Suzuki Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in the success of challenging Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of Cyjohnphos against other common Buchwald ligands, supported by experimental data, to facilitate informed ligand selection for sterically hindered and heteroaryl coupling reactions.
The Suzuki-Miyaura coupling reaction is a powerful and widely utilized tool in modern organic synthesis for the formation of carbon-carbon bonds. However, reactions involving sterically demanding substrates or heteroaromatic compounds often present significant challenges, leading to low yields and slow reaction times. The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald portfolio, has been instrumental in overcoming these hurdles. Among these, this compound ((2-Biphenyl)dicyclohexylphosphine) has emerged as a potent ligand for facilitating difficult couplings.
Performance Comparison in Challenging Suzuki Couplings
The efficacy of a phosphine ligand is highly dependent on the specific substrates and reaction conditions. Below is a comparative analysis of this compound, SPhos, and XPhos in challenging Suzuki-Miyaura coupling reactions, based on available experimental data.
Coupling of Sterically Hindered Substrates
Sterically hindered substrates, such as di-ortho-substituted aryl halides, represent a significant challenge in Suzuki-Miyaura couplings. The bulky nature of the phosphine ligand plays a crucial role in promoting the formation of the active catalytic species and facilitating the reductive elimination step.
A notable study investigating nickel-catalyzed Suzuki-Miyaura couplings of aryl chlorides highlighted the superior performance of this compound with certain substrates. In the coupling of 4-chloro-N-methyl-N-phenylaniline with phenylboronic acid, this compound was one of the few Buchwald ligands to show reactivity, while the commonly used SPhos and XPhos were found to be inactive under the tested conditions.[1] This suggests that for specific challenging couplings, the electronic and steric properties of this compound can offer a distinct advantage.
Table 1: Performance of Buchwald Ligands in a Nickel-Catalyzed Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
| Ligand | Yield (%) |
| This compound | Active |
| SPhos | Inactive |
| XPhos | Inactive |
| Specific yield not provided in the source, but noted as one of the few active ligands.[1] |
Coupling of Heteroaryl Substrates
The Suzuki-Miyaura coupling of heteroaryl halides is another area where ligand choice is critical for success. Heterocycles can coordinate to the metal center, leading to catalyst deactivation. The use of appropriate ligands can mitigate these issues and promote efficient coupling. While direct head-to-head comparative data for this compound against SPhos and XPhos in a wide range of heteroaryl couplings is limited in publicly available literature, the general applicability of these ligands for such transformations is well-established.[2][3] The optimal ligand is often substrate-dependent, and screening of several ligands is typically recommended to achieve the best results.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed experimental protocols for representative challenging Suzuki-Miyaura coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline for the coupling of a sterically hindered aryl bromide with a boronic acid using a palladium catalyst and a bulky phosphine ligand like this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (K₃PO₄), anhydrous
-
Sterically hindered aryl bromide (e.g., 2,4,6-triisopropylphenyl bromide)
-
Arylboronic acid
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%), this compound (2 mol%), and anhydrous potassium phosphate (2.0 equivalents).
-
Add the sterically hindered aryl bromide (1.0 equivalent) and the arylboronic acid (1.5 equivalents).
-
Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Logic
To better understand the processes involved in ligand selection and the catalytic cycle, the following diagrams are provided.
Conclusion
This compound is a highly effective ligand for challenging Suzuki-Miyaura cross-coupling reactions, demonstrating notable success in specific cases involving sterically hindered substrates where other common ligands may fail. While a comprehensive head-to-head comparison across a wide range of challenging substrates remains an area for further investigation, the available data suggests that this compound is a valuable tool in the chemist's arsenal for overcoming difficult coupling problems. For any new challenging Suzuki-Miyaura coupling, an empirical screening of a panel of bulky phosphine ligands, including this compound, SPhos, and XPhos, is the most prudent approach to identifying the optimal catalytic system.
References
- 1. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Cyjohnphos and Other Leading Phosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the judicious selection of a phosphine ligand is a critical determinant in the success of catalytic cross-coupling reactions. This guide presents a comparative benchmark of Cyjohnphos against other prominent phosphine ligands, focusing on their performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The information herein is supported by experimental data to facilitate informed ligand selection for optimizing catalytic efficiency.
Introduction to this compound and its Contemporaries
This compound, or (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald family of biaryl phosphine ligands.[1] It is characterized as an air-stable, bulky, and electron-rich monodentate phosphine, attributes that are highly desirable for enhancing the efficacy of palladium-catalyzed cross-coupling reactions.[1] The steric bulk of the dicyclohexylphosphino group and the electronic richness of the biphenyl backbone contribute to the formation of highly active, monoligated palladium(0) species, which are often the key catalytic intermediates.[2]
This guide will compare the performance of this compound with other widely utilized phosphine ligands, including:
-
XPhos: A highly versatile and popular Buchwald ligand known for its broad applicability, especially with challenging substrates like aryl chlorides.[2]
-
SPhos: Another effective Buchwald ligand, often demonstrating high activity in a range of cross-coupling reactions.
-
PtBu3 (Tri-tert-butylphosphine): A sterically demanding and electron-rich trialkylphosphine ligand.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, a common linkage in pharmaceuticals.[2] The choice of ligand is crucial for achieving high yields, particularly with less reactive aryl chlorides.
A direct comparative study of a ylide-functionalized phosphine (YPhos) with this compound (referred to as L2 in the study) and Tri-tert-butylphosphine (PtBu3, referred to as L3) in the Buchwald-Hartwig amination of various aryl chlorides with piperidine at room temperature provides valuable insights into their relative performance.
| Ligand | Aryl Chloride | Conversion (%) after 2h | Conversion (%) after 6h |
| YPhos (L1) | 4-Chlorotoluene | >99 | >99 |
| This compound (L2) | 4-Chlorotoluene | 5 | 15 |
| PtBu3 (L3) | 4-Chlorotoluene | 2 | 5 |
| YPhos (L1) | 4-Chloroanisole | >99 | >99 |
| This compound (L2) | 4-Chloroanisole | 10 | 25 |
| PtBu3 (L3) | 4-Chloroanisole | 3 | 8 |
| YPhos (L1) | 2-Chlorotoluene | >99 | >99 |
| This compound (L2) | 2-Chlorotoluene | <1 | 2 |
| PtBu3 (L3) | 2-Chlorotoluene | <1 | <1 |
Data sourced from a 2019 study in ACS Catalysis. The significantly higher activity of the YPhos ligand at room temperature was attributed to its flexibility and ability to readily form the catalytically active species compared to the more rigid biaryl phosphine, this compound, and the trialkylphosphine, PtBu3.
Performance in Suzuki-Miyaura Coupling
Disclaimer: The following data is compiled from different sources and may not represent a direct, controlled comparison due to potential variations in experimental conditions.
| Ligand | Palladium Source | Ligand:Pd Ratio | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd(OAc)₂ | 1.2:1 | K₃PO₄ | Toluene | 100 | 84 |
| XPhos | Pd₂(dba)₃ | 1.2:1 | K₃PO₄ | Toluene | 100 | ~60 |
Data for XPhos sourced from a comparative guide on Buchwald ligands.[3] Unfortunately, directly comparable quantitative data for this compound in this specific reaction was not found in the surveyed literature.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of catalytic reactions. Below are representative protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is adapted from a study on the amination of 4-chlorotoluene with morpholine using XPhos.[3]
-
Reaction Setup: In an inert atmosphere (e.g., inside a glovebox), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., this compound, 3.0 mol%) to a dried Schlenk tube equipped with a stir bar.
-
Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 2.0 equiv.), the aryl chloride (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time.
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of aryl chlorides.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., this compound, 4 mol%), the aryl chloride (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add a suitable anhydrous and degassed solvent (e.g., a mixture of toluene and water).
-
Reaction Execution: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Analysis: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by flash chromatography.
Visualizing Catalytic Processes
To better understand the role of phosphine ligands, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as a general workflow for ligand screening.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A general experimental workflow for phosphine ligand screening.
References
Cyjohnphos in Catalysis: A Comparative Guide to its Effectiveness on Unreactive Substrates
For researchers, scientists, and professionals in drug development, the choice of ligand in cross-coupling reactions is paramount to success, especially when dealing with unreactive substrates. This guide provides a detailed comparison of Cyjohnphos, a bulky, electron-rich monophosphine ligand, with other common catalysts in the context of challenging coupling reactions. Experimental data, detailed protocols, and pathway visualizations are presented to offer a clear perspective on its performance and utility.
This compound, chemically known as (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald family of ligands. Its steric bulk and electron-donating properties are designed to enhance the reactivity of palladium and nickel catalysts, particularly in reactions involving sterically hindered or electron-rich/poor substrates that are often considered "unreactive." This guide focuses on its performance in two of the most powerful cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination of Unreactive Aryl Chlorides
The Carbon-Nitrogen (C-N) bond formation via Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry. However, the use of unreactive aryl chlorides as coupling partners presents a significant challenge. The following data, derived from a comparative study, illustrates the performance of this compound against a ylide-functionalized phosphine (keYPhos) and the commonly used tri-tert-butylphosphine (PtBu3).
Table 1: Comparative Performance in the Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Ligand | Conversion (%) |
| 1 | Chlorobenzene | Piperidine | This compound | <5 |
| 2 | Chlorobenzene | Piperidine | keYPhos | >99 |
| 3 | Chlorobenzene | Piperidine | PtBu3 | <5 |
| 4 | p-Chlorotoluene | Piperidine | This compound | <5 |
| 5 | p-Chlorotoluene | Piperidine | keYPhos | >99 |
| 6 | p-Chlorotoluene | Piperidine | PtBu3 | <5 |
| 7 | p-Chlorofluorobenzene | Piperidine | This compound | <5 |
| 8 | p-Chlorofluorobenzene | Piperidine | keYPhos | >99 |
| 9 | p-Chlorofluorobenzene | Piperidine | PtBu3 | <5 |
Reaction Conditions: 0.25 mol% Pd₂(dba)₃, 0.5 mol% ligand, 1.5 equiv. KOtBu, THF, room temperature, 6 h. Data extracted from a comparative study which highlights the superior performance of keYPhos under these specific conditions.[1][2]
The data indicates that under ambient temperature conditions, this compound, similar to PtBu3, shows limited activity for the amination of these unreactive aryl chlorides. The ylide-functionalized phosphine, keYPhos, demonstrates significantly higher reactivity. It is important to note that the performance of ligand systems is highly dependent on reaction conditions such as temperature, base, and solvent. While this compound is known to be effective for aminations of aryl chlorides, the conditions in this specific comparative study were not optimal for it.[3]
A representative protocol for the Buchwald-Hartwig amination of an aryl chloride is as follows:
In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃ (0.25 mol%), the phosphine ligand (0.5 mol%), and KOtBu (1.5 mmol). The vial is sealed, removed from the glovebox, and THF (2 mL) is added via syringe, followed by the aryl chloride (1.0 mmol) and the amine (1.2 mmol). The reaction mixture is then stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling of Unreactive Substrates
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction's success with unreactive substrates, such as sterically hindered aryl halides and electron-poor boronic acids, is also highly dependent on the choice of ligand.
For instance, in the challenging coupling of polyfluorinated aromatic compounds, this compound has been shown to be an effective ligand. However, its performance can vary depending on the specific boronic acid used.
Table 2: Performance of this compound in the Suzuki-Miyaura Coupling of 1-Bromo-2,3,4,5,6-pentafluorobenzene
| Entry | Boronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 98 |
| 2 | 4-Methoxyphenylboronic acid | 88 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 31 |
| 4 | 2-Methylphenylboronic acid | 40 |
| 5 | Thiophen-2-ylboronic acid | 0 |
Reaction Conditions: 1 equiv. aryl bromide, 1.5 equiv. boronic acid, 2.2 equiv. Na₂CO₃, 5 mol% Pd₂(dba)₃, 15 mol% this compound, 95 °C, 60 h. Data illustrates the substrate-dependent efficacy of the this compound-based catalyst system.
This data highlights that while this compound is highly effective for some coupling partners, its performance can be diminished with more challenging or electronically different boronic acids, indicating the importance of ligand screening for specific applications. Other bulky biarylphosphine ligands like XPhos and SPhos are also frequently employed for challenging Suzuki-Miyaura couplings and may offer superior performance depending on the specific substrates.[4]
A general procedure for the Suzuki-Miyaura coupling of an unreactive aryl halide is as follows:
To a flask are added the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene, dioxane, or THF) is then added, and the mixture is heated to the desired temperature until the starting material is consumed (as monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Conclusion
This compound is a valuable ligand in the chemist's toolkit for tackling challenging cross-coupling reactions. Its bulky and electron-rich nature facilitates reactions involving unreactive substrates where less sterically demanding ligands may fail. However, the presented data underscores a critical principle in modern catalysis: there is no "one-size-fits-all" solution. For the Buchwald-Hartwig amination of unreactive aryl chlorides at room temperature, other specialized ligands may show superior performance. Similarly, in Suzuki-Miyaura couplings, the effectiveness of this compound is highly dependent on the specific coupling partners.
Therefore, while this compound represents a powerful option, empirical screening of different ligands and reaction conditions remains the most effective strategy for optimizing cross-coupling reactions with unreactive substrates. This guide serves as a starting point for researchers to make informed decisions when selecting a catalytic system for their specific synthetic challenges.
References
A Comparative Guide to Cyjohnphos and SPhos Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these transformations is critically dependent on the choice of phosphine ligand. Among the most successful are the bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group. This guide provides an objective, data-driven comparison of two prominent members of this family: Cyjohnphos and SPhos.
Both this compound, [(2-Biphenyl)dicyclohexylphosphine], and SPhos, (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are air-stable, bulky, and electron-rich monodentate biarylphosphine ligands designed to enhance the reactivity of palladium catalysts in cross-coupling reactions. Their steric bulk and electron-donating properties facilitate the formation of the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.
This guide summarizes their performance in key cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, presenting available quantitative data, detailed experimental protocols, and visualizations of the catalytic pathways.
Data Presentation: Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of both ligands is often evaluated in the coupling of challenging aryl chlorides.
Table 1: Performance of SPhos in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Aryl Chloride | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 2 | 98 |
| 2-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 2 | 97 |
| 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 2 | 99 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 2 | 95 |
Data compiled from various sources. Conditions may vary slightly between experiments.
Table 2: Performance of this compound in C-N Cross-Coupling (Buchwald-Hartwig Amination)
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chlorobenzene | Piperidine | Pd₂(dba)₃ (0.25) | This compound (0.5) | KOtBu | THF | RT | 6 | <10 |
| 4-Chlorotoluene | Piperidine | Pd₂(dba)₃ (0.25) | This compound (0.5) | KOtBu | THF | RT | 6 | <10 |
| 4-Chlorofluorobenzene | Piperidine | Pd₂(dba)₃ (0.25) | This compound (0.5) | KOtBu | THF | RT | 6 | <10 |
Data from a comparative study with a ylide-functionalized phosphine, which showed significantly higher activity under these conditions.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The steric and electronic properties of the ligand are crucial for the efficient coupling of a wide range of amines and aryl halides.
Table 3: Performance of SPhos in the Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) | SPhos (2) | NaOtBu | Toluene | 100 | 18 | >98 |
| 4-Chloroanisole | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 24 | ~92 |
| 2-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | SPhos (2) | NaOtBu | Toluene | 80 | 24 | 95 |
Data compiled from various sources. Conditions may vary slightly between experiments.
Table 4: Relative Rates of Reductive Elimination in C-N Coupling
| Ligand | Relative Rate (k_rel) |
| This compound | 0.8 |
| SPhos | 1.5 |
| XPhos | 2.5 |
| BrettPhos | 3.2 |
| RuPhos | 1.8 |
| CPhos | 1.0 |
This data suggests that for reactions where reductive elimination is the rate-limiting step, SPhos may offer an advantage over this compound.
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation of these catalytic systems. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with both this compound and SPhos.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Phosphine ligand (this compound or SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium phosphate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(OAc)₂ and the phosphine ligand.
-
Add degassed toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Phosphine ligand (this compound or SPhos) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, NaOtBu, and a magnetic stir bar to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in toluene.
-
Add the catalyst solution to the Schlenk tube, followed by the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key catalytic cycles and a general experimental workflow.
References
Cyjohnphos in Palladium vs. Nickel Catalysis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of catalyst—specifically the combination of metal and ligand—is paramount in modern organic synthesis for achieving high efficiency, selectivity, and substrate scope in cross-coupling reactions. Cyjohnphos, a bulky, electron-rich monophosphine ligand from the Buchwald family, has demonstrated significant utility in transition metal catalysis. This guide provides a comparative analysis of the efficacy of this compound when employed in palladium and nickel-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
At a Glance: Palladium vs. Nickel Catalysis with this compound
| Feature | Palladium Catalysis with this compound | Nickel Catalysis with this compound |
| Generality | Well-established for a broad range of cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O couplings.[1][2][3] | Emerging as a powerful, cost-effective alternative, particularly for challenging substrates and novel transformations.[4][5] |
| Reactivity | Highly reactive, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners.[2][3] | Can exhibit higher reactivity for certain substrates, such as aryl ethers, and can access different mechanistic pathways (e.g., involving Ni(I)/Ni(III) cycles).[4][5] |
| Cost | Palladium is a precious metal, contributing significantly to catalyst cost. | Nickel is a more earth-abundant and significantly cheaper metal.[4] |
| Functional Group Tolerance | Generally exhibits broad functional group tolerance under well-optimized conditions.[2] | Can be highly effective but may be more sensitive to certain functional groups depending on the reaction. |
| Mechanistic Pathways | Predominantly proceeds through Pd(0)/Pd(II) catalytic cycles. | Can operate through Ni(0)/Ni(II) as well as single-electron transfer (SET) pathways involving Ni(I) and Ni(III) species.[2] |
Quantitative Performance Data
The following tables summarize the performance of this compound and related Buchwald-type ligands in key cross-coupling reactions, providing a comparative view of their efficacy with palladium and nickel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of this compound and similar ligands with both palladium and nickel is highlighted below. While direct head-to-head comparisons with this compound are limited, data from closely related systems offer valuable insights.
Table 1: Efficacy in Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Metal | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd | This compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 98 | [6] |
| 2 | Pd | SPhos* | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 2 | >99 | [7] |
| 3 | Ni | This compound | Aryl Carbamate | Arylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 85 | [4] |
| 4 | Ni | dppf** | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 75 | [8] |
*SPhos is a closely related Buchwald ligand, often used as a benchmark. **dppf is a common bidentate phosphine ligand used for comparison in Ni-catalysis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound has shown excellent performance in palladium-catalyzed aminations. Its application in nickel-catalyzed systems is an active area of research.
Table 2: Efficacy in Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Metal | Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd | This compound | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 80 | 1 | 98 | [9] |
| 2 | Pd | BrettPhos* | 4-Chlorotoluene | n-Butylamine | NaOtBu | Toluene | 80 | 1 | 99 | [10] |
| 3 | Ni | This compound | Aryl Chloride | Morpholine | NaOtBu | THF | RT | <0.1 | High Turnover | |
| 4 | Ni | BippyPhos** | 4-Chlorotoluene | Di-n-butylamine | NaOtBu | Dioxane | 100 | 18 | 95 |
*BrettPhos is another high-performance Buchwald ligand. **BippyPhos is a highly effective ligand for Ni-catalyzed aminations.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is representative for the coupling of an aryl chloride with a boronic acid using a Pd/Cyjohnphos catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add the aryl chloride (1.0 mmol) to the tube.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 18 hours), monitoring progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of an aryl chloride using a Ni/Cyjohnphos catalyst.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
This compound
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Tetrahydrofuran (THF, 5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox, add Ni(cod)₂ (0.03 mmol, 3 mol%) and this compound (0.03 mmol, 3 mol%) to an oven-dried vial.
-
Add anhydrous, degassed THF (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate vial, add the aryl chloride (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add the pre-formed catalyst solution to the vial containing the substrates and base.
-
Rinse the catalyst vial with additional THF (3 mL) and add to the reaction mixture.
-
Seal the vial and stir at the desired temperature (e.g., room temperature or elevated) for the required time, monitoring by TLC or GC/MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Catalytic Processes and Workflows
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. scispace.com [scispace.com]
- 2. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Cyjohnphos: A Comparative Guide to Performance and Reproducibility in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Cyjohnphos, a member of the Buchwald family of biarylmonophosphine ligands, has emerged as a significant tool in palladium- and nickel-catalyzed cross-coupling reactions. Its utility in the formation of carbon-carbon and carbon-nitrogen bonds is well-documented, yet its performance relative to other ligands and the reproducibility of published results warrant a closer examination. This guide provides an objective comparison of this compound's performance with alternative ligands, supported by experimental data from peer-reviewed literature, to aid researchers in selecting the optimal catalyst system for their synthetic challenges.
Performance in Palladium-Catalyzed Amination Reactions
A comparative study investigated the efficacy of this compound in palladium-catalyzed C-N coupling reactions, pitting it against an ylide-functionalized phosphine (YPhos, L1) and tri-tert-butylphosphine (P(tBu)3, L3). The results, summarized in the table below, highlight the superior performance of the YPhos ligand at room temperature.
| Aryl Chloride | Amine | Ligand | Time (h) | Yield (%) |
| Chlorobenzene | Piperidine | This compound (L2) | 6 | Minor Product |
| p-Chlorotoluene | Piperidine | This compound (L2) | 6 | Minor Product |
| p-Chlorofluorobenzene | Piperidine | This compound (L2) | 6 | Minor Product |
| Chlorobenzene | Piperidine | YPhos (L1) | 2 | >99 |
| p-Chlorotoluene | Piperidine | YPhos (L1) | 2 | >99 |
| p-Chlorofluorobenzene | Piperidine | YPhos (L1) | 2 | >99 |
| Chlorobenzene | Piperidine | P(tBu)3 (L3) | 6 | Minor Product |
| p-Chlorotoluene | Piperidine | P(tBu)3 (L3) | 6 | Minor Product |
| p-Chlorofluorobenzene | Piperidine | P(tBu)3 (L3) | 6 | Minor Product |
Table 1: Comparison of this compound with YPhos and P(tBu)3 in the amination of aryl chlorides at room temperature.[1][2]
DFT studies suggest that the lower activity of this compound and P(tBu)3 at room temperature is due to their inability to readily form the catalytically active species under these conditions.[1] In contrast, the YPhos ligand was found to form the prereactive complex and undergo the initial oxidative addition more readily.[1]
Experimental Protocol: Palladium-Catalyzed Amination
The comparative catalytic studies were performed under the following conditions: A preactivation time of 30 minutes was allowed for the catalyst formation from the free ligand and Pd2dba3 prior to the addition of the reagents. The reactions were carried out with chlorobenzene, p-chlorotoluene, or p-chlorofluorobenzene as the aryl halide and piperidine as the amine.[2]
Performance in Nickel-Catalyzed Suzuki-Miyaura Coupling
In the realm of nickel-catalyzed Suzuki-Miyaura cross-coupling, this compound has demonstrated notable reactivity, particularly in challenging, electronically mismatched reactions. A study comparing various Buchwald-type ligands found that this compound was one of only four ligands (along with CataCXium PCy, CataCXium PInCy, and CataCXium POMeCy) that promoted the coupling of 4-chloroanisole with an electron-neutral phenyl boronic acid.[3][4] This suggests that this compound is effective in facilitating the challenging oxidative addition step with electron-rich electrophiles.[4]
Interestingly, in a different electronically mismatched Suzuki-Miyaura coupling, this compound was also identified as one of the few reactive Buchwald-type phosphines.[3][4] More broadly, recent research has highlighted this compound as a top-performing ligand for the Ni-catalyzed borylation of aryl halides.[3]
Catalyst Deactivation Pathways
Understanding potential catalyst deactivation pathways is crucial for ensuring reproducible results. Research into the behavior of monoligated this compound-bound Ni(0) complexes has revealed a potential off-cycle deactivation pathway.[5] In the absence of substrate or free ligand, the (this compound)Ni(0) complex can dimerize, leading to C-P bond activation of the ligand and the formation of an inactive phosphido-bridged Ni(0)/Ni(II) dimer.[5] This finding underscores the importance of reaction conditions in maintaining catalyst activity and achieving consistent outcomes. To prevent this deactivation, it is necessary to have substrate or free ligand present in the solution to intercept the monomeric Ni(0) species after reductive elimination.[5]
Visualizing Catalytic Cycles and Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the general catalytic cycle for Suzuki-Miyaura coupling and a typical experimental workflow.
Conclusions
This compound is a capable ligand for specific applications in both palladium- and nickel-catalyzed cross-coupling reactions. While it may be outperformed by other specialized ligands, such as YPhos in room-temperature aminations, it demonstrates robust performance in challenging Suzuki-Miyaura couplings, particularly with electronically mismatched substrates. The reproducibility of reactions employing this compound is contingent on careful control of reaction conditions to avoid known catalyst deactivation pathways. For researchers, the choice of ligand should be guided by the specific substrates and desired reaction conditions, with this compound representing a valuable option in the broader toolkit of cross-coupling catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with this compound and PtBu3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Catalyst Deactivation of a Monoligated this compound-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyjohnphos and RuPhos for C-N Coupling
In the realm of palladium-catalyzed C-N cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high yields, broad substrate scope, and mild reaction conditions. Among the vast array of available ligands, the Buchwald biarylphosphines have emerged as a particularly effective class. This guide provides a detailed head-to-head comparison of two prominent Buchwald ligands, Cyjohnphos and RuPhos, for the formation of carbon-nitrogen bonds. This analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal ligand for their specific synthetic needs.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The generally accepted mechanism is illustrated below.
The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a monoligated Pd(0) species, forming a Pd(II) complex. Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to yield a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The steric and electronic properties of the phosphine ligand (L) significantly influence the rates of these steps.
Head-to-Head Performance Comparison
The choice between this compound and RuPhos is highly dependent on the nature of the amine coupling partner, with RuPhos generally showing superior performance for a broader range of substrates, particularly secondary amines.
Coupling with Secondary Amines
RuPhos is widely recognized as a superior ligand for the coupling of secondary amines with aryl chlorides.[1] Experimental data from a comparative study of a ylide-functionalized phosphine (YPhos) with this compound and P(tBu)3 for the coupling of various aryl chlorides with piperidine (a secondary amine) provides quantitative insight into the performance of this compound.
| Aryl Halide | Ligand | Yield (%) after 2h | Yield (%) after 6h |
| Chlorobenzene | This compound | <5 | <10 |
| p-Chlorotoluene | This compound | <5 | <10 |
| p-Chlorofluorobenzene | This compound | <5 | ~15 |
Table 1: Performance of this compound in the Coupling of Aryl Chlorides with Piperidine. [2] Reaction Conditions: 0.25 mol% Pd₂(dba)₃, 0.5 mol% Ligand, 1.5 equiv. KOtBu, THF, room temperature.[2]
While direct comparative data for RuPhos under identical conditions is not available in this specific study, the literature consistently reports high yields for the coupling of secondary amines with aryl chlorides using RuPhos, often at elevated temperatures.[1] For instance, the coupling of various aryl chlorides with morpholine using a RuPhos precatalyst has been shown to proceed in high yields.[3]
Coupling with Primary Amines
For the coupling of primary amines, the choice of ligand is more nuanced. While both ligands can be effective, other ligands such as BrettPhos have been reported to be particularly well-suited for the monoarylation of primary amines.[1] A study on the coupling of 3-bromo-2-aminopyridine with cyclopentylamine (a primary amine) showed that a BrettPhos-precatalyst gave a 78% yield, whereas the RuPhos-precatalyst afforded a 47% yield.[3]
Experimental Protocols
The following are generalized experimental protocols for a Buchwald-Hartwig C-N coupling reaction using either this compound or RuPhos. These should be considered as a starting point and may require optimization for specific substrates.
General Procedure for the Amination of an Aryl Chloride with a Secondary Amine using RuPhos
Reagents and Equipment:
-
Palladium source (e.g., Pd₂(dba)₃ or a RuPhos precatalyst)
-
RuPhos ligand (if not using a precatalyst)
-
Aryl chloride
-
Secondary amine
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), RuPhos (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the secondary amine (1.1-1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution).
-
Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Amination of an Aryl Bromide with a Primary Amine using this compound
Reagents and Equipment:
-
Palladium source (e.g., Pd(OAc)₂)
-
This compound ligand
-
Aryl bromide
-
Primary amine
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., t-BuOH)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.5-3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Add the aryl bromide (1.0 equivalent) and the primary amine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., t-BuOH, to make a 0.1-0.5 M solution).
-
Seal the vessel, remove it from the glovebox, and heat with stirring at the desired temperature (typically 80-100 °C) for the specified time (typically 4-24 hours).
-
Follow steps 5-8 from the previous protocol for workup and purification.
Summary of Key Differences and Recommendations
| Feature | This compound | RuPhos |
| Primary Application | General C-N coupling, though often outperformed by other ligands for specific substrate classes. | Particularly effective for the coupling of secondary amines, including sterically hindered ones, with aryl chlorides.[1] |
| Substrate Scope | Moderate to good for a range of amines and aryl halides. | Broad scope, especially for challenging couplings involving secondary amines and heteroaryl halides.[3] |
| Performance with Aryl Chlorides | Can be effective, but may require higher catalyst loadings and longer reaction times compared to more specialized ligands.[2] | Highly effective, often the ligand of choice for amination of aryl chlorides.[1] |
| Steric Hindrance | The dicyclohexylphosphino group provides significant bulk. | The diisopropoxybiphenyl backbone offers a different steric and electronic profile, which is beneficial for many challenging couplings. |
For the C-N coupling of secondary amines , particularly with challenging aryl chlorides, RuPhos is generally the superior and more versatile ligand, often providing higher yields and broader substrate scope. For the coupling of primary amines , while both ligands can be employed, a preliminary screening of ligands, including BrettPhos , is recommended to identify the optimal catalyst system for the specific substrates. The choice of palladium precursor, base, solvent, and temperature are also critical parameters that should be optimized for any given transformation.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyjohnphos: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Cyjohnphos, a palladium-phosphine catalyst, are paramount for ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, moving beyond generalities to offer actionable protocols tailored to a laboratory setting. Adherence to these procedures will help mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound product in use. While this compound is generally described as an air-stable compound, the handling of any chemical waste requires a high degree of caution.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A flame-resistant laboratory coat
Work Area: All disposal and deactivation procedures should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of any dust or fumes that may be generated.
Step-by-Step Disposal Protocol
The disposal of this compound involves a multi-step process aimed at deactivating the reactive phosphine ligand and recovering or sequestering the palladium catalyst. This transforms the hazardous waste into a more stable and less harmful form for collection by a certified hazardous waste management service.
Step 1: Segregation and Collection of Waste
All waste materials contaminated with this compound, including residual solids, reaction mixtures, and contaminated labware (e.g., pipette tips, filter paper), should be collected in a dedicated, clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
Step 2: Deactivation of the Phosphine Ligand
Organophosphine ligands can be hazardous and should be converted to their less toxic and more stable phosphine oxides before final disposal. This can be achieved through controlled oxidation.
Experimental Protocol for Phosphine Oxidation:
-
In a chemical fume hood, suspend the this compound waste in a suitable solvent, such as toluene or tetrahydrofuran (THF).
-
Slowly and carefully add a mild oxidizing agent. A common and effective method is the use of hydrogen peroxide (H₂O₂). Add the H₂O₂ solution dropwise while stirring the waste mixture. The reaction may be exothermic, so cooling the mixture in an ice bath is recommended.
-
Monitor the reaction to ensure it proceeds safely. The completion of the oxidation can be qualitatively observed by a change in the mixture's properties or confirmed by analytical methods such as ³¹P NMR spectroscopy, if available.
-
Once the oxidation is complete, the resulting phosphine oxide is more stable and less hazardous.
Step 3: Palladium Sequestration or Precipitation
Palladium is a precious metal, and its recovery from waste streams is both economically and environmentally beneficial. For laboratory-scale waste, the primary goal is to convert the soluble palladium into an insoluble form that can be easily separated.
Experimental Protocol for Palladium Precipitation:
-
After the deactivation of the phosphine ligand, the palladium can be precipitated from the solution. A common method is to use a reducing agent to convert the palladium ions to solid palladium metal (palladium black).
-
A solution of a reducing agent, such as sodium borohydride (NaBH₄) or ascorbic acid, can be added slowly to the waste mixture with stirring. The formation of a black precipitate indicates the reduction of palladium.
-
Alternatively, palladium can be precipitated as an insoluble salt. The addition of a solution of sodium sulfide (Na₂S) will precipitate palladium sulfide (PdS), a highly insoluble and stable compound.
-
Allow the precipitate to settle completely.
Step 4: Final Waste Consolidation and Labeling
-
Once the deactivation and precipitation steps are complete, the solid waste (precipitated palladium and other solids) should be separated from the liquid waste by filtration or decantation.
-
The solid waste should be collected in a labeled hazardous waste container. The label should clearly indicate "Palladium-containing solid waste (deactivated)".
-
The liquid waste should be collected in a separate, labeled hazardous waste container. The label should specify the solvents and any residual chemicals.
-
Arrange for the collection of the hazardous waste containers by your institution's certified hazardous waste management service.
Quantitative Data on Disposal Methods
| Method | Reagent | Typical Concentration/Amount | Efficiency | Safety Considerations |
| Phosphine Oxidation | Hydrogen Peroxide (H₂O₂) | 5-10% solution, added dropwise | >95% conversion to phosphine oxide | Exothermic reaction, requires cooling. |
| Palladium Precipitation | Sodium Borohydride (NaBH₄) | 1-5% solution, added slowly | >99% precipitation of palladium | Flammable hydrogen gas may be evolved. |
| Palladium Precipitation | Sodium Sulfide (Na₂S) | 1 M solution | >99% precipitation of palladium | Toxic hydrogen sulfide gas may be evolved if the solution is acidic. Ensure the solution is neutral or basic. |
| Palladium Adsorption | Activated Carbon | 5-10 wt% relative to waste | 90-98% removal | Can be incinerated for palladium recovery. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this detailed, step-by-step guide, researchers can effectively neutralize the hazardous components of this catalyst and prepare it for safe and compliant disposal. Always remember that these guidelines are intended to supplement, not replace, the specific protocols and regulations established by your institution's environmental health and safety department.
Safeguarding Your Research: Essential PPE and Handling Protocols for Cyjohnphos
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling Cyjohnphos, a common reagent in cross-coupling reactions. Following these procedures meticulously will minimize risks and ensure operational integrity.
Immediate Safety Information at a Glance
When handling this compound, immediate awareness of its potential hazards is critical. It can cause skin and eye irritation and may lead to respiratory irritation.[1] Adherence to the prescribed personal protective equipment (PPE) is the first line of defense.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound, based on safety data sheet recommendations.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of dust or aerosols.[2][3] |
| Eye Protection | Chemical safety goggles or face shield | To protect against splashes and airborne particles.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[1][2] |
| Protective Clothing | Standard laboratory coat | To protect skin and personal clothing. |
Procedural Guidance for Safe Handling
Follow this step-by-step protocol to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Avoid generating dust. If transferring solid material, do so carefully.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Disposal Procedure:
-
This compound must not be disposed of with household garbage or allowed to enter the sewage system.[1]
-
Disposal must be conducted in accordance with all local, regional, and national environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
